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Core Science & Biosynthesis

Foundational

Orthogonal Protection Strategies in SPPS: The Mechanistic Role and Application of Fmoc-Glu(O-2-PhiPr)-OH

Executive Summary In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups dictates the success or failure of complex peptide architectures. Fmoc-Glu-2-phenylisopropyl ester —com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups dictates the success or failure of complex peptide architectures. Fmoc-Glu-2-phenylisopropyl ester —commonly abbreviated as Fmoc-Glu(O-2-PhiPr)-OH or Fmoc-Glu(OPp)-OH —is a highly specialized amino acid derivative. Its primary function is to provide a "quasi-orthogonal" protection strategy for the γ-carboxyl group of glutamic acid, enabling selective on-resin deprotection and subsequent side-chain modifications, most notably lactam-bridge cyclization .

This technical guide explores the chemical causality behind the 2-phenylisopropyl ester, provides comparative analytics against standard protecting groups, and details a self-validating protocol for synthesizing conformationally constrained cyclic peptides.

The Chemical Rationale: Achieving Quasi-Orthogonality

Standard Fmoc-SPPS relies on a binary protection strategy: base-labile Fmoc groups for N-alpha protection (cleaved by 20% piperidine) and acid-labile groups like tert-butyl (tBu) for side-chain protection (cleaved by 90-95% Trifluoroacetic Acid, TFA).

However, if a researcher needs to modify a specific glutamic acid side-chain while the peptide remains anchored to the resin, standard tBu protection fails. Applying 95% TFA to remove the tBu group would simultaneously cleave the peptide from standard Wang or Rink Amide resins and strip all other side-chain protections, destroying the structural integrity necessary for controlled, site-specific reactions.

The Causality of the 2-PhiPr Group: The 2-phenylisopropyl (2-PhiPr) ester solves this through hyper-acid sensitivity. Upon exposure to mild acid, the ester cleaves to form a highly stable 2-phenylisopropyl carbocation. Because of this thermodynamic stability, the ester can be quantitatively removed using merely 1-2% TFA in Dichloromethane (DCM) [1]. Under these dilute acidic conditions, standard tBu groups, Boc groups, and the resin linkage remain completely intact, achieving true quasi-orthogonality .

Core Application: Conformationally Constrained Peptides

The most prominent application of Fmoc-Glu(O-2-PhiPr)-OH is the synthesis of side-chain-to-side-chain cyclic peptides, such as GLP-1 analogues, which require enhanced plasma stability and prolonged in vivo activity [2].

Synergy with Fmoc-Lys(Mtt)-OH: To form a lactam bridge, a free carboxyl group must react with a free amino group. The 4-methyltrityl (Mtt) protecting group on Lysine shares the exact same hyper-acid lability as the 2-PhiPr group. By incorporating Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at designated cyclization sites (typically i to i+4 spacing for alpha-helices), both side-chains can be simultaneously unmasked in a single 1% TFA step, perfectly setting the stage for on-resin cyclization .

Comparative Analytics: 2-PhiPr vs. tBu Protection

Selecting between standard tBu and 2-PhiPr protection is a matter of synthetic strategy. While 2-PhiPr is indispensable for cyclization, it is more sensitive to inadvertent acidic exposure during long linear syntheses.

Table 1: Performance Comparison of Glutamic Acid Derivatives [3]

MetricFmoc-Glu(OtBu)-OHFmoc-Glu(O-2-PhiPr)-OH
Side-Chain Protecting Group tert-Butyl (tBu)2-Phenylisopropyl (2-PhiPr)
Deprotection Condition 90-95% TFA (Global Cleavage)1-2% TFA in DCM (Mild Acid)
Crude Purity (Linear Peptides) 85-95%80-90%
Crude Purity (Cyclic Peptides) N/A (Cannot selectively deprotect)70-85% (Post-cyclization)
Primary Application Routine linear peptide synthesisOn-resin side-chain lactam cyclization

Self-Validating Protocol for On-Resin Lactamization

The following methodology details the critical steps for unmasking and cyclizing a Glu(O-2-PhiPr) / Lys(Mtt) containing peptide. Every step is designed with inherent causality and self-validation mechanisms to ensure absolute trustworthiness in the workflow.

Phase 1: Selective Deprotection
  • Preparation: Wash the fully assembled, N-terminally Fmoc-protected peptide-resin with DCM (3 × 2 min).

    • Causality: Residual DMF is basic and will neutralize the highly dilute TFA used in the next step, impeding deprotection.

  • Deprotection: Treat the resin with a cleavage cocktail of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (8 treatments, 30 min increments).

    • Causality: The 1% TFA selectively cleaves the 2-PhiPr and Mtt groups. TIS is mandatory as a carbocation scavenger; without it, the highly stable 2-phenylisopropyl carbocation will re-alkylate electron-rich residues (e.g., Trp, Tyr), destroying the yield [2].

  • Validation Check: Collect the cleavage cocktail flow-through and analyze via HPLC/MS.

    • Self-Validation: The presence of cleaved 2-phenylisopropyl and Mtt adducts in the flow-through confirms active deprotection. Cease treatments only when these adducts are no longer detected [1].

  • Neutralization: Wash the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (3 × 2 min).

    • Causality: TFA leaves the newly exposed lysine side-chain amine protonated (as an inactive ammonium salt). DIPEA neutralizes this, restoring the nucleophilic free amine strictly required for cyclization [1].

Phase 2: Lactamization & Global Cleavage
  • Activation & Coupling: Add 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF to the resin. Agitate for 2-4 hours.

    • Causality: PyBOP efficiently activates the newly freed γ-carboxyl group of the Glu residue. The constrained proximity of the resin-bound peptide heavily favors intramolecular lactam formation over intermolecular cross-linking [2].

  • Validation Check: Perform a Kaiser Test on a micro-aliquot of resin beads.

    • Self-Validation: A negative result (yellow beads) confirms that the lysine primary amine has been completely consumed by the lactamization. A positive result (blue beads) dictates that the PyBOP coupling step must be repeated [1].

  • Final Cleavage: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 90 minutes.

    • Causality: This high-concentration TFA step cleaves the final cyclic peptide from the solid support and removes all remaining standard side-chain protecting groups [2].

Workflow Visualization

The following diagram maps the logical flow and validation gates of the on-resin cyclization process.

SPPS_Workflow Step1 1. Linear SPPS Assembly Fmoc-Glu(O-2-PhiPr) & Fmoc-Lys(Mtt) Step2 2. Selective Deprotection 1% TFA in DCM + 5% TIS Step1->Step2 Check1 Validation: HPLC/MS Check for cleaved groups Step2->Check1 Check1->Step2 Incomplete Step3 3. On-Resin Cyclization PyBOP, DIPEA in DMF Check1->Step3 Complete Check2 Validation: Kaiser Test Check for unreacted amines Step3->Check2 Check2->Step3 Positive (Blue) Step4 4. Global Cleavage 95% TFA Scavenger Cocktail Check2->Step4 Negative (Yellow) Final Final Product: Side-Chain Cyclized Peptide Step4->Final

Logical workflow for on-resin side-chain cyclization using Fmoc-Glu(O-2-PhiPr)-OH.

References[2] Benchchem. "Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis". Verify Source[4] Benchchem. "A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives". Verify Source[1] Sigma-Aldrich. "Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3". Verify Source[3] Journal of Medicinal Chemistry - ACS Publications. "Design and Synthesis of Conformationally Constrained Glucagon-Like Peptide-1 Derivatives with Increased Plasma Stability and Prolonged in Vivo Activity". Verify Source

Sources

Exploratory

Advanced Protecting Group Strategies in Peptide Synthesis: Structural and Mechanistic Profiling of Fmoc-Glu-2-phenylisopropyl ester

Executive Summary In the landscape of modern therapeutic peptide development, the synthesis of conformationally constrained molecules—such as cyclic peptides and stapled GLP-1 analogues—requires highly sophisticated orth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern therapeutic peptide development, the synthesis of conformationally constrained molecules—such as cyclic peptides and stapled GLP-1 analogues—requires highly sophisticated orthogonal protection strategies. Fmoc-Glu-2-phenylisopropyl ester , specifically the gamma-ester derivative Fmoc-Glu(O-2-PhiPr)-OH , serves as a cornerstone reagent for these complex syntheses. By offering a quasi-orthogonal deprotection profile relative to standard tert-butyl (tBu) groups, this derivative enables precise on-resin side-chain modifications[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and comparative purity data to guide researchers in optimizing solid-phase peptide synthesis (SPPS) workflows.

Chemical Identity & Structural Profiling

While the nomenclature "Fmoc-Glu-2-phenylisopropyl ester" can technically refer to both the alpha-ester (CAS 207305-97-3)[2] and the gamma-ester (CAS 200616-39-3), the gamma-ester is the industrially critical isomer utilized for side-chain lactam bridge formation[1].

Table 1: Physicochemical Properties of Fmoc-Glu(O-2-PhiPr)-OH
PropertyValueMechanistic Relevance
Molecular Weight 487.54 g/mol Standardized for stoichiometric calculations in SPPS coupling.
Molecular Formula C29H29NO6Highlights the bulky, hydrophobic nature of the protecting groups.
CAS Number 200616-39-3Specific to the gamma-ester (side-chain protected) isomer.
Synonyms Fmoc-Glu(OPp)-OH, Fmoc-L-Glu(PP)-OH[3][4]Commonly abbreviated as OPp in synthetic literature.
SMILES N(OC(C)(C)c4ccccc4)C(=O)O)C(=O)OCC1c2c(cccc2)c3c1cccc3Confirms the tertiary benzylic structure of the ester.

Mechanistic Causality of the 2-Phenylisopropyl (2-PhiPr) Group

The selection of the 2-PhiPr (also known as cumyl) group over standard allyl or tBu protecting groups is driven by fundamental carbocation chemistry.

The Causality of Acid Sensitivity: The 2-PhiPr ester linkage is exquisitely sensitive to mild acidic conditions, specifically 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]. The cleavage proceeds via an SN​1 mechanism. When the ester oxygen is protonated, the leaving group departs to form a 2-phenylisopropyl carbocation. This intermediate is exceptionally stable due to two synergistic factors:

  • Tertiary Carbon Substitution: Inductive electron donation from the two methyl groups.

  • Benzylic Resonance: Delocalization of the positive charge across the adjacent phenyl ring.

Because of this extreme stabilization, the activation energy for cleavage is drastically lowered. This allows the 2-PhiPr group to be removed at acid concentrations (1% TFA) that leave standard tBu esters and Boc groups (which require >50% TFA) completely intact[1]. This phenomenon is termed quasi-orthogonality .

OrthogonalLogic Start Fmoc-Glu(O-2-PhiPr)-OH Resin-Bound Peptide Step1 20% Piperidine / DMF Start->Step1 Result1 Fmoc Cleaved (N-terminus free) 2-PhiPr Intact Step1->Result1 Step2 1% TFA / DCM Result1->Step2 Result2 2-PhiPr Cleaved (Side-chain free) tBu Intact Step2->Result2 Step3 95% TFA Cocktail Result2->Step3 Result3 Global Deprotection & Resin Cleavage Step3->Result3

Orthogonal deprotection logic for Fmoc-Glu(O-2-PhiPr)-OH in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(O-2-PhiPr)-OH is primarily deployed in the synthesis of side-chain to side-chain lactam bridged peptides[1]. It is almost exclusively paired with Fmoc-Lys(Mtt)-OH (4-methyltrityl), as both the 2-PhiPr and Mtt groups share identical cleavage kinetics in 1% TFA[1]. This allows the simultaneous unmasking of a carboxylic acid (Glu) and a primary amine (Lys) in a single step, setting the stage for on-resin cyclization prior to global cleavage[1].

CyclizationWorkflow A Linear Assembly (Glu(OPp) & Lys(Mtt)) B Mild Acid Wash (1% TFA in DCM) A->B Deprotect C Side-Chains Unmasked (-COOH & -NH2) B->C Yields D On-Resin Cyclization (PyBOP/DIPEA) C->D Couple E Global Cleavage (95% TFA) D->E Finalize

Workflow for synthesizing a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH.

Self-Validating Experimental Protocols

To ensure high fidelity in peptide synthesis, the following protocol integrates self-validating checkpoints. This prevents the propagation of errors during the synthesis of high-value cyclic therapeutics.

Protocol: On-Resin Deprotection and Lactam Cyclization

Objective: Selectively remove the 2-PhiPr group from Glutamic Acid and the Mtt group from Lysine, followed by amide bond formation.

  • Step 1: Resin Swelling

    • Action: Suspend the resin-bound linear peptide in Dichloromethane (DCM) for 30 minutes.

    • Causality: DCM optimally swells polystyrene-based resins, maximizing pore accessibility for the bulky TFA solvates.

  • Step 2: Mild Acid Cleavage

    • Action: Treat the resin with a solution of 1% TFA / 2% Triisopropylsilane (TIPS) in DCM (v/v) for 3 minutes. Filter and repeat 5 to 10 times.

    • Causality: TIPS acts as a carbocation scavenger, irreversibly trapping the highly reactive cumyl carbocation to prevent re-alkylation of the peptide backbone. Repeated short exposures continuously drive the equilibrium forward while preventing premature cleavage of the peptide from acid-labile linkers (e.g., Rink Amide).

  • Step 3: Self-Validation (Cleavage Monitoring)

    • Action: Collect the flow-through from Step 2 and monitor UV absorbance at 254 nm.

    • Validation: The presence of the cumyl byproduct exhibits strong UV absorbance. When the flow-through washes show zero absorbance at 254 nm, the deprotection is quantitatively complete.

  • Step 4: Neutralization

    • Action: Wash the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DMF (3 × 2 mins).

    • Causality: Neutralizes residual TFA. This is strictly required to restore the nucleophilicity of the newly unmasked Lysine amine, which would otherwise remain protonated ( NH3+​ ) and unreactive.

  • Step 5: On-Resin Cyclization

    • Action: Add PyBOP (3 eq) and DIPEA (6 eq) in DMF to the resin. Agitate for 2 to 4 hours.

    • Causality: PyBOP activates the free gamma-carboxyl of the Glutamic acid, facilitating an intramolecular nucleophilic attack by the Lysine side-chain amine to form the lactam bridge.

  • Step 6: Self-Validation (Kaiser Test)

    • Action: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

    • Validation: A negative (yellow) result confirms the complete consumption of the primary amine, validating successful cyclization. A positive (blue) result indicates incomplete cyclization, requiring a second coupling cycle.

Comparative Purity Analysis

The choice between Fmoc-Glu(O-2-PhiPr)-OH and standard Fmoc-Glu(OtBu)-OH is dictated by the synthetic objective. While the 2-PhiPr group is essential for cyclization, its extreme acid sensitivity can lead to premature cleavage during standard linear assembly if trace acids are present[5].

Table 2: HPLC Purity Outcomes Based on Glutamic Acid Derivative[6]
Peptide ArchitectureDerivative UtilizedExpected Crude PurityMechanistic Observation
Linear Heptapeptide Fmoc-Glu(OtBu)-OH>98%High crude purity achieved due to the absolute stability of the OtBu group to piperidine and mild conditions.
Linear Heptapeptide Fmoc-Glu(O-2-PhiPr)-OH80-90%Slightly lower purity observed due to the high sensitivity of the 2-PhiPr group to trace acidic conditions inadvertently present during long linear syntheses.
Cyclic Heptapeptide (Lactam Bridge)Fmoc-Glu(O-2-PhiPr)-OH + Fmoc-Lys(Mtt)-OH>97%High purity post-cyclization. The 2-PhiPr group is mandatory here, as it allows selective on-resin unmasking without disrupting the global tBu protecting groups.

Sources

Foundational

A Technical Guide to the Deprotection of 2-Phenylisopropyl Esters in Fmoc Chemistry

Abstract In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection and removal of protecting groups are paramount to achieving high-purity, complex peptide structures. The 2-phenylisopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection and removal of protecting groups are paramount to achieving high-purity, complex peptide structures. The 2-phenylisopropyl (2-PhiPr) ester has emerged as a critical tool for the side-chain protection of acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), within the Fmoc/tBu orthogonal strategy. Its defining feature is its extreme acid lability, which permits its selective cleavage under exceptionally mild acidic conditions that leave standard tert-butyl (tBu)-based protecting groups intact. This "quasi-orthogonality" is instrumental in the synthesis of cyclic peptides and other complex architectures where selective deprotection is a prerequisite for on-resin modifications. This guide provides an in-depth exploration of the mechanism, applications, and best practices for the deprotection of 2-PhiPr esters, tailored for researchers and professionals in peptide chemistry and drug development.

Introduction: The Strategic Role of the 2-Phenylisopropyl (2-PhiPr) Ester

The foundation of modern solid-phase peptide synthesis (SPPS) is built upon the principle of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] The most prevalent strategy, Fmoc/tBu chemistry, employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and acid-labile groups for side-chain protection.[1][2]

Within this framework, the 2-phenylisopropyl (2-PhiPr) ester serves as a hyper-acid-labile protecting group for the carboxyl side chains of aspartic and glutamic acid.[3] It is structurally analogous to a tert-butyl ester but exhibits significantly greater sensitivity to acid.[3] This heightened lability allows for its removal with very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-4%.[2][4][5] These conditions are mild enough to preserve the integrity of more robust acid-labile groups like tert-butyl (tBu) esters and ethers, and the tert-butoxycarbonyl (Boc) group.[3][4]

This selective deprotection capability is the cornerstone of the 2-PhiPr group's utility, particularly in the on-resin synthesis of side-chain-to-side-chain cyclized peptides, often referred to as lactam-bridged peptides.[3][6]

The Mechanism of Acid-Catalyzed Deprotection

The deprotection of a 2-phenylisopropyl ester is an acid-catalyzed process that proceeds via a stabilized carbocation intermediate. The mechanism can be dissected into the following key steps:

Step 1: Protonation of the Ester Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of the 2-PhiPr ester by a strong acid, typically trifluoroacetic acid (TFA). This initial protonation activates the ester towards cleavage.

Step 2: Formation of a Stabilized Tertiary Carbocation Following protonation, the ester bond cleaves, leading to the formation of a free carboxylic acid on the peptide side chain and a 2-phenylisopropyl carbocation. The stability of this tertiary benzylic carbocation is the primary reason for the high acid lability of the 2-PhiPr group. The positive charge is delocalized through resonance with the adjacent phenyl ring, significantly lowering the activation energy for its formation compared to the tert-butyl cation formed from tBu-based protecting groups.

Step 3: Scavenging of the Carbocation The newly formed 2-phenylisopropyl carbocation is a reactive electrophile that can potentially reattach to nucleophilic residues on the peptide, such as tryptophan, methionine, or cysteine, leading to undesired side products. To prevent these side reactions, "scavengers" are included in the cleavage cocktail. These are nucleophilic species that efficiently trap the carbocation. Common scavengers include triisopropylsilane (TIS) and water.

Diagram of the 2-Phenylisopropyl Ester Deprotection Mechanism

Deprotection_Mechanism Mechanism of 2-PhiPr Ester Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Carbocation Formation cluster_2 Step 3: Scavenging Peptide_Ester Peptide-C(O)O-C(CH₃)₂Ph Protonated_Ester Peptide-C(O⁺H)O-C(CH₃)₂Ph Peptide_Ester->Protonated_Ester + H⁺ Proton H⁺ (from TFA) Deprotected_Peptide Peptide-COOH Protonated_Ester->Deprotected_Peptide Carbocation ⁺C(CH₃)₂Ph (Stabilized Carbocation) Protonated_Ester->Carbocation Trapped_Carbocation Scavenger-C(CH₃)₂Ph Carbocation->Trapped_Carbocation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Acid-catalyzed deprotection of a 2-phenylisopropyl ester.

Experimental Protocols and Considerations

Selective On-Resin Deprotection

This protocol is designed for the selective removal of the 2-PhiPr group while other acid-labile protecting groups remain on the peptide-resin.

Materials:

  • Peptide-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) (optional, but recommended).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

  • Preparation of Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. If scavengers are desired, a typical cocktail would be 1% TFA, 5% TIS in DCM.

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the resin suspension at room temperature. The reaction time can vary from 15 minutes to 2 hours, depending on the sequence and the specific conditions. It is advisable to perform a small-scale test to optimize the deprotection time.

  • Washing: After the desired reaction time, drain the cleavage cocktail and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid and scavengers.

  • Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM to neutralize any residual acid, followed by further DCM washes.

Global Deprotection and Cleavage from Resin

For the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups (including 2-PhiPr, tBu, Boc, Trt, Pbf, etc.), a standard TFA cleavage cocktail is used.

Materials:

  • Dry peptide-resin.

  • TFA.

  • Scavengers (e.g., water, TIS, phenol, ethanedithiol (EDT)). The choice of scavengers depends on the amino acid composition of the peptide.[7]

  • Cold diethyl ether.

Procedure:

  • Preparation of Cleavage Cocktail: A common "odorless" cleavage cocktail (Reagent B) consists of TFA/phenol/water/TIS (88:5:5:2 v/v/v/v).[8] For peptides containing sensitive residues like Cys, Met, or Trp, a more robust mixture like Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) may be necessary.[6][7][8]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (10-25 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[6][9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution dropwise to a 10-20 fold volume of cold diethyl ether.[6][9]

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers. Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Lability of Acid-Labile Protecting Groups

The utility of the 2-PhiPr group is best understood in the context of the relative stabilities of other common acid-labile protecting groups.

Protecting GroupTypical Deprotection ConditionsRelative LabilityPrimary Application
2-Phenylisopropyl (2-PhiPr) 1-4% TFA in DCM[2][4]Very HighOrthogonal deprotection for cyclization[3][5]
2-Chlorotrityl (2-Cl-Trt) 1% TFA in DCM[2]HighAttachment to resin, protected fragments
Trityl (Trt) 1-5% TFA in DCM, or 90% TFA[4][10]HighHis, Cys, Asn, Gln side-chain protection
tert-Butoxycarbonyl (Boc) 25-50% TFA in DCM; 95% TFA[1][11]Moderateα-Amino and Lys side-chain protection
tert-Butyl (tBu) 95% TFA (global deprotection)[1][11]LowAsp, Glu, Ser, Thr, Tyr side-chain protection
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) 95% TFA (global deprotection)[12]LowArg side-chain protection

Key Applications and Strategic Advantages

The primary application of the 2-PhiPr protecting group is in the on-resin synthesis of side-chain cyclized peptides.[3] A common strategy involves incorporating an Asp or Glu residue protected with 2-PhiPr and a Lys residue protected with a similarly acid-labile group like Methoxytrityl (Mtt) or 2-Chlorotrityl (2-Cl-Trt).[3][13]

Workflow for On-Resin Lactam Bridge Formation

Lactam_Bridge_Workflow On-Resin Lactam Bridge Formation Workflow Start Start: Linear Peptide on Resin (e.g., with Asp(O-2-PhiPr) and Lys(Mtt)) Selective_Deprotection Selective Deprotection (1-2% TFA/DCM) Start->Selective_Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIPEA/DCM) Selective_Deprotection->Wash_Neutralize OnResin_Cyclization On-Resin Cyclization (Coupling Reagents: e.g., HATU, PyAOP) Wash_Neutralize->OnResin_Cyclization Final_Cleavage Global Deprotection & Cleavage (e.g., 95% TFA Cocktail) OnResin_Cyclization->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Workflow for synthesizing lactam-bridged peptides.

This approach allows for the simultaneous deprotection of both side chains under mild acidic conditions, exposing a free carboxylic acid and a free amine, which can then be coupled on the resin to form a lactam bridge.[5][13]

Another advantage of the 2-PhiPr group is its potential to reduce the risk of aspartimide formation, a common side reaction associated with Asp residues during Fmoc deprotection with piperidine.[14][15][16] The steric bulk of the 2-PhiPr group can hinder the unwanted cyclization that leads to aspartimide.[3]

Conclusion

The 2-phenylisopropyl ester is a highly valuable protecting group in the arsenal of the peptide chemist. Its extreme acid lability provides a level of orthogonality that is essential for the synthesis of complex, constrained peptides. A thorough understanding of its deprotection mechanism, the role of scavengers, and the appropriate reaction conditions is crucial for its successful implementation. By leveraging the unique properties of the 2-PhiPr group, researchers can expand the accessible chemical space for novel peptide-based therapeutics and research tools.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide Science, 58(5), 296-316. (URL: [Link])

  • Fmoc-Asp(O-2-PhiPr)-OH [200336-86-3]. Aapptec Peptides. (URL: [Link])

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (URL: [Link])

  • Stetsenko, D. A., & Gait, M. J. (2003). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Russian Journal of Bioorganic Chemistry, 29(4), 339-344. (URL: [Link])

  • Ross, D., & van der Veken, P. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(81), 10521-10524. (URL: [Link])

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(1), 818–836. (URL: [Link])

  • Pícha, J., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences, 24(4), 4049. (URL: [Link])

  • Sandberg, B. E., & Ragnarsson, U. (1974). Preparation of some 2-phenylisopropyl-oxycarbonyl amino acids. Evaluation of their properties with particular reference to application in solid phase peptide synthesis. International journal of peptide and protein research, 6(2), 111–119. (URL: [Link])

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. (URL: [Link])

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. (URL: [Link])

Sources

Exploratory

Orthogonal Protecting Group Strategies Using Fmoc-Glu-2-phenylisopropyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic implementation of orthogonal protecting groups is fundamental to the successful chemical synthesis of complex peptides. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic implementation of orthogonal protecting groups is fundamental to the successful chemical synthesis of complex peptides. This guide provides a deep dive into the use of Fmoc-Glu(O-2-PhiPr)-OH, a glutamic acid derivative featuring the highly acid-labile 2-phenylisopropyl (2-PhiPr) ester on its side chain. We will explore the unique advantages this protecting group offers, particularly its "quasi-orthogonality" to standard tert-butyl-based protection schemes. This document will serve as a technical resource, detailing the underlying chemical principles, providing field-proven experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and illustrating its utility in the construction of advanced peptide architectures such as side-chain cyclized peptides.

The Principle of Orthogonal Protection in Peptide Synthesis

The synthesis of peptides with a defined sequence necessitates the transient masking of reactive functional groups on amino acid building blocks to prevent unwanted side reactions.[1] An orthogonal protection strategy is a sophisticated approach that utilizes multiple classes of protecting groups within a single synthesis. Each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This selective deprotection is the cornerstone of modern peptide chemistry, enabling the controlled, stepwise assembly of complex peptide chains.[2]

In the widely adopted Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS), protecting groups are generally categorized as:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are cleaved at each synthesis cycle. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the hallmark of this category, removed by a mild base, typically piperidine.[1]

  • Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to be stable throughout the synthesis. They are typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1] The tert-butyl (tBu) group is a common example.

  • "Semi-permanent" or Auxiliary Protecting Groups: This class of protecting groups is stable to the conditions used for temporary protecting group removal but can be selectively cleaved in the presence of permanent protecting groups. This allows for specific on-resin modifications like cyclization or branching.[1] The 2-phenylisopropyl ester falls into this valuable category.[3]

Fmoc-Glu(O-2-PhiPr)-OH: A Tool for Advanced Peptide Synthesis

Fmoc-Glu(O-2-PhiPr)-OH is an N-α-Fmoc-protected L-glutamic acid derivative where the γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester.[4][5] This protecting group is an analog of the tert-butyl ester but exhibits significantly higher acid lability.[3]

Key Advantages and Applications

The primary advantage of the 2-PhiPr group is its selective removability under very mild acidic conditions, typically 1-2% TFA in dichloromethane (DCM).[3][6] These conditions are mild enough to leave standard acid-labile side-chain protecting groups, such as tert-butyl (tBu) ethers and esters, intact.[3] This "quasi-orthogonality" is the key to its utility in synthesizing complex peptides.[4][7]

The most prominent application of Fmoc-Glu(O-2-PhiPr)-OH is in the on-resin synthesis of side-chain to side-chain cyclized (lactam-bridged) peptides.[3][7] In this strategy, Fmoc-Glu(O-2-PhiPr)-OH is incorporated into the peptide sequence along with another amino acid carrying a complementary and orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH. The 4-methyltrityl (Mtt) group is also highly acid-labile and can be removed simultaneously with the 2-PhiPr group.[3] This allows for the selective deprotection of both side chains on the resin, followed by an intramolecular cyclization to form a lactam bridge.[3]

Furthermore, the steric bulk of the 2-PhiPr group can help minimize the formation of pyroglutamate, a common side reaction involving N-terminal glutamic acid residues.[3]

Quantitative Data and Comparisons

The choice of protecting group is dictated by the synthetic strategy. The following table provides a comparison of deprotection conditions for common glutamic acid side-chain protecting groups, highlighting the unique properties of the 2-PhiPr ester.

Protecting GroupChemical StructureTypical Deprotection ReagentStability to 1-2% TFA/DCMPrimary Application
2-phenylisopropyl (2-PhiPr) -C(CH₃)₂Ph1-2% TFA in DCM[3][6]LabileOn-resin side-chain cyclization[3][7]
tert-butyl (tBu) -C(CH₃)₃>90% TFA[1]StableLinear peptide synthesis[7]
Allyl (All) -CH₂CH=CH₂Pd(PPh₃)₄ / PhSiH₃[6][8]StableOrthogonal protection for on-resin modifications[6]
Benzyl (Bzl) -CH₂PhStrong acid (e.g., HF) or hydrogenationStableBoc-based SPPS

Experimental Protocols

The following are detailed, step-by-step methodologies for the incorporation and selective deprotection of the Fmoc-Glu(O-2-PhiPr)-OH residue in manual SPPS.

Protocol 1: Incorporation of Fmoc-Glu(O-2-PhiPr)-OH into a Peptide Sequence

This protocol outlines a standard manual SPPS cycle for coupling Fmoc-Glu(O-2-PhiPr)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(O-2-PhiPr)-OH

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Solvents: DMF, DCM (peptide synthesis grade)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a fritted peptide synthesis vessel.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes, drain, and repeat for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[4]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[4]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(O-2-PhiPr)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HATU (0.95 equivalents relative to the amino acid) in DMF. Add a base such as DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.[4]

  • Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling.[4]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and then DMF (3x). The resin is now ready for the next coupling cycle.

Protocol 2: On-Resin Selective Deprotection of the 2-PhiPr Group

This protocol details the selective cleavage of the 2-PhiPr ester from a resin-bound peptide.

Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS) (optional scavenger)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.[3]

  • Deprotection Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM. The addition of a scavenger like TIS (2.5%) is recommended if the peptide contains sensitive residues.[3]

  • Deprotection: Treat the resin with the deprotection cocktail and gently agitate for 30-60 minutes at room temperature.[3]

  • Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing it by HPLC-MS.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid and the cleaved protecting group.[3]

Visualization of Key Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

Synthesis of Fmoc-Glu(O-2-PhiPr)-OH

steghlich_esterification Fmoc_Glu Fmoc-Glu-OH DCC_DMAP DCC / DMAP Fmoc_Glu->DCC_DMAP Phenylpropanol 2-phenyl-2-propanol Phenylpropanol->DCC_DMAP Fmoc_Glu_OPh_iPr Fmoc-Glu(O-2-PhiPr)-OH DCC_DMAP->Fmoc_Glu_OPh_iPr Steglich Esterification

Caption: Steglich esterification for the synthesis of Fmoc-Glu(O-2-PhiPr)-OH.

Orthogonal Deprotection Scheme

orthogonal_deprotection Start Resin-Peptide-Glu(O-2-PhiPr)-Lys(Mtt)-AA(tBu) Step1 Treat with 20% Piperidine/DMF Start->Step1 Intermediate1 Resin-Peptide-Glu(O-2-PhiPr)-Lys(Mtt)-AA(tBu) (N-terminal Fmoc removed) Step1->Intermediate1 Step2 Couple next Fmoc-AA-OH Intermediate1->Step2 Intermediate2 Resin-Fmoc-AA-Peptide-Glu(O-2-PhiPr)-Lys(Mtt)-AA(tBu) Step2->Intermediate2 Step3 Treat with 1-2% TFA/DCM Intermediate2->Step3 Intermediate3 Resin-Fmoc-AA-Peptide-Glu(OH)-Lys(NH2)-AA(tBu) Step3->Intermediate3 Step4 On-resin cyclization (e.g., HATU/DIPEA) Intermediate3->Step4 Cyclized Resin-Fmoc-CyclizedPeptide-AA(tBu) Step4->Cyclized Step5 Treat with >90% TFA cocktail Cyclized->Step5 FinalPeptide Cleaved, deprotected cyclic peptide Step5->FinalPeptide

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Conclusion

The Fmoc-Glu(O-2-PhiPr)-OH derivative is a powerful tool in the arsenal of the peptide chemist. Its unique acid lability provides a level of orthogonality that is essential for the synthesis of complex, non-linear peptide architectures. While the standard Fmoc-Glu(OtBu)-OH remains the workhorse for linear peptide synthesis due to its robustness and cost-effectiveness, Fmoc-Glu(O-2-PhiPr)-OH is indispensable for advanced strategies such as on-resin cyclization.[7] A thorough understanding of the principles of orthogonal protection and the specific chemical properties of protecting groups like the 2-phenylisopropyl ester is paramount for the rational design and successful execution of complex peptide synthesis campaigns.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC. [Link]

  • Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine - PubMed. [Link]

  • Side-Chain Anchoring Strategies for the Synthesis of Peptide Thioesters and Selenoesters. [Link]

  • Side-Chain Anchoring Strategies for the Synthesis of Peptide Thioesters and Selenoesters. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l - DSpace@MIT. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC. [Link]

  • Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis - Advent Chembio. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis - ChemRxiv. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - RSC Publishing. [Link]

  • Fmoc-Glu(O-2-PhiPr)-OH - Aapptec Peptides. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]

Sources

Foundational

Comprehensive Technical Guide on Fmoc-Glu-2-phenylisopropyl ester: Chemical Properties, Safety Data, and Applications in Advanced Peptide Synthesis

Executive Summary In the realm of solid-phase peptide synthesis (SPPS) and drug development, the synthesis of complex, conformationally constrained peptides (such as cyclic peptides) requires highly sophisticated orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of solid-phase peptide synthesis (SPPS) and drug development, the synthesis of complex, conformationally constrained peptides (such as cyclic peptides) requires highly sophisticated orthogonal protecting group strategies. Fmoc-Glu-2-phenylisopropyl ester is a critical amino acid derivative designed specifically for this purpose[1].

By leveraging the extreme acid lability of the 2-phenylisopropyl (2-PhiPr) group, researchers can selectively unmask specific carboxyl groups on a resin-bound peptide without disturbing standard tert-butyl (tBu) side-chain protections or the peptide-resin linkage[2]. This whitepaper provides an in-depth mechanistic analysis, safety data sheet (SDS) guidelines, and self-validating experimental workflows for utilizing Fmoc-Glu-2-phenylisopropyl ester in modern peptide therapeutics.

Chemical Identification & Regioisomers

A common point of confusion in peptide chemistry literature is the distinction between the two regioisomers of this compound. Depending on whether the alpha-carboxyl or the gamma-carboxyl (side-chain) is protected by the 2-PhiPr group, the application shifts entirely[1][3].

  • Fmoc-Glu(O-2-PhiPr)-OH (Gamma-Ester): Used for standard SPPS where the glutamic acid is incorporated into the peptide backbone, and the side-chain is reserved for later side-chain-to-side-chain cyclization (e.g., lactam bridge formation)[3][4].

  • Fmoc-Glu-O-2-PhiPr (Alpha-Ester): Used for head-to-tail cyclization. The amino acid is anchored to the resin via its free gamma-carboxyl side chain. Later, the alpha-carboxyl is selectively deprotected to react with the N-terminus[2].

Table 1: Quantitative Chemical Properties & Identification
PropertyGamma-Ester Isomer (Side-Chain Protected)Alpha-Ester Isomer (Alpha-Chain Protected)
Chemical Name Fmoc-Glu(O-2-PhiPr)-OHFmoc-Glu-O-2-PhiPr
CAS Number 200616-39-3207305-97-3
Molecular Formula C₂₉H₂₉NO₆C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol 487.54 g/mol
Primary Application Side-chain to side-chain macrolactamizationHead-to-tail cyclization
Purity Standard ≥ 98% (HPLC)≥ 98% (HPLC)

Mechanistic Causality: The Logic of 2-PhiPr Cleavage

The selection of the 2-PhiPr ester over standard tBu or allyl esters is rooted in precise physical organic chemistry. The cleavage of an ester bond under acidic conditions is rate-limited by the stability of the departing carbocation.

When treated with dilute acid (1-2% Trifluoroacetic acid), the ester oxygen is protonated, leading to heterolytic cleavage. The resulting 2-phenylisopropyl carbocation is exceptionally stable due to two synergistic factors:

  • Hyperconjugation: The two geminal methyl groups donate electron density into the empty p-orbital.

  • Resonance Delocalization: The adjacent phenyl ring allows the positive charge to be delocalized across the aromatic pi-system.

This thermodynamic stability drastically lowers the activation energy required for acidolysis. Consequently, the 2-PhiPr group can be quantitatively removed using 1% TFA in Dichloromethane (DCM) within minutes, a condition mild enough to leave tBu groups and standard Wang or Rink Amide resin linkages entirely unaffected[2].

G N1 Fmoc-Glu(O-2-PhiPr)-Peptide (Protected State) N2 Protonation of Ester Oxygen (1% TFA) N1->N2 N3 Cleavage of C-O Bond (Rate-determining step) N2->N3 N4 Free Glutamic Acid Residue (-COOH exposed) N3->N4 N5 2-Phenylisopropyl Carbocation (Resonance Stabilized) N3->N5 N6 Scavenger Capture (e.g., TIS) N5->N6 Prevents reattachment

Workflow of orthogonal peptide cyclization using 2-PhiPr selective deprotection.

Safety Data Sheet (SDS) & Handling Guidelines

Despite its complex applications, Fmoc-Glu-2-phenylisopropyl ester is remarkably stable and safe to handle when standard laboratory protocols are observed. According to the Regulation (EC) No 1272/2008 and GHS standards, it is not classified as a hazardous substance or mixture [5][6].

Table 2: Aggregated SDS & Safety Specifications
Hazard / Handling CategorySpecification & Protocol
GHS Classification Not a hazardous substance or mixture[5].
Storage Conditions Store tightly closed and dry at -15°C to -25°C (long-term) to prevent spontaneous hydrolysis[5].
Inhalation First Aid Move to fresh air. If breathing is difficult, consult a physician[5].
Skin/Eye Contact Take off contaminated clothing. Rinse skin with water/shower. Rinse eyes with plenty of water[5].
Firefighting Measures Combustible solid. May evolve nitrogen oxides (NOx) during a fire. Use water, foam, or dry powder[6].
Environmental Impact Contains no persistent, bioaccumulative, and toxic (PBT) components at levels ≥ 0.1%[5].

Self-Validating Experimental Protocols (E-E-A-T)

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream failure.

Protocol 1: Selective Deprotection of the 2-PhiPr Group

Goal: Unmask the Glutamic acid carboxyl group while keeping the peptide on-resin and other side-chains protected.

  • Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in DCM for 30 minutes to maximize reagent penetration.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2% Triisopropylsilane (TIS) in DCM (v/v). Causality: TIS acts as a carbocation scavenger. Without TIS, the highly stable 2-phenylisopropyl carbocation will re-alkylate electron-rich side chains (like Tryptophan or Tyrosine).

  • Acidolysis: Treat the resin with 5 mL of the cleavage cocktail for exactly 3 minutes. Filter and repeat this step 6 to 8 times. Causality: Short, repeated treatments are mathematically superior to a single long treatment, as they continuously drive the equilibrium forward while minimizing the risk of premature global cleavage from the resin.

  • Neutralization: Wash the resin extensively with DCM (5 × 1 min), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DMF (3 × 2 min) to neutralize residual TFA.

  • Validation Step (Critical): Perform a micro-cleavage. Remove ~2 mg of resin beads and treat with 95% TFA/H₂O/TIS (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. You must observe a mass shift of -118 Da (loss of the 2-PhiPr moiety) relative to the protected sequence, with no starting material remaining.

G A Peptide-Resin Assembly (Fmoc-SPPS) B Selective Deprotection (1% TFA in DCM) A->B Reagent addition C 2-PhiPr Cleavage (Exposes -COOH) B->C Acidolysis D tBu / Trt Groups (Remain Intact) B->D Orthogonality E On-Resin Cyclization (Side-chain to Side-chain) C->E Coupling Reagents (e.g., PyBOP/DIPEA) F Global Cleavage (95% TFA) E->F Final Deprotection

Acidolytic cleavage mechanism of the 2-phenylisopropyl (2-PhiPr) protecting group.

Protocol 2: On-Resin Macrolactamization (Cyclization)

Goal: Form an amide bond between the newly freed Glu-carboxyl and a free primary amine (e.g., from an Mtt-deprotected Lysine).

  • Activation: To the neutralized resin, add 3 equivalents of PyBOP and 3 equivalents of HOBt dissolved in minimal DMF.

  • Base Addition: Add 6 equivalents of DIPEA. Causality: PyBOP requires a slightly basic environment to generate the active ester. The high local concentration of the reactive ends on the solid support favors intramolecular cyclization over intermolecular oligomerization.

  • Incubation: Shake the resin at room temperature for 4 to 12 hours.

  • Validation Step (Critical): Perform a Kaiser Test (Ninhydrin assay). A successful cyclization consumes the free primary amine, resulting in a negative Kaiser test (beads remain yellow/colorless). If the beads turn blue, free amines are still present, and the cyclization step must be repeated with fresh reagents.

References

  • Dick, F., et al. "Peptides 1996, Proc. of 24th European Peptide Symposium." Mayflower Scientific Ltd., Birmingham, 1998, pp. 339.

Sources

Exploratory

Advanced Solubility and Application Profile of Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

Executive Summary In the precise architecture of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of orthogonally protected amino acids dictates the success of complex peptide topologies. Fmoc-Glu(O-2-PhiPr)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the precise architecture of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of orthogonally protected amino acids dictates the success of complex peptide topologies. Fmoc-Glu(O-2-PhiPr)-OH (Fmoc-L-glutamic acid 5-(2-phenylisopropyl) ester) serves as a critical building block for synthesizing side-chain cyclized (lactam-bridged) peptides and modifying the γ -carboxyl group[1].

This technical whitepaper provides an in-depth analysis of the solubility profile of Fmoc-Glu(O-2-PhiPr)-OH in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). By grounding experimental protocols in the physicochemical causality of the 2-phenylisopropyl (2-PhiPr) ester, this guide empowers peptide chemists to optimize coupling kinetics, prevent on-resin aggregation, and execute self-validating synthetic workflows.

Mechanistic Grounding: The 2-PhiPr Protecting Group

The Causality of Quasi-Orthogonality

Standard SPPS relies on the orthogonality between the base-labile Fmoc group and acid-labile tert-butyl (tBu) side-chain protections. However, synthesizing cyclic peptides requires a third dimension of control: quasi-orthogonality [2].

The 2-PhiPr group is engineered specifically for this purpose. Unlike the tBu group, which requires harsh conditions (95% Trifluoroacetic acid [TFA]) for removal, the 2-PhiPr ester is highly acid-labile and can be cleaved with just 1–2% TFA in dichloromethane (DCM)[1].

The Chemical Causality: The extreme acid lability of the 2-PhiPr group is driven by the thermodynamic stability of its leaving group. Upon protonation of the ester oxygen, cleavage yields a 2-phenylisopropyl carbocation. This carbocation is exceptionally stable due to a dual effect: resonance stabilization from the adjacent phenyl ring and hyperconjugation from the two methyl groups[3]. This allows the γ -carboxyl group of glutamic acid to be selectively unmasked while the peptide remains anchored to the resin and all tBu-based protecting groups remain intact[4].

Cleavage_Mechanism Glu Fmoc-Glu(O-2-PhiPr) Peptide TFA 1-2% TFA in DCM Glu->TFA Intermediate Protonated Ester TFA->Intermediate Carbocation 2-Phenylisopropyl Carbocation Intermediate->Carbocation Leaving Group FreeGlu Free γ-Carboxyl Glutamic Acid Intermediate->FreeGlu Cleavage

Fig 1: Acid-driven cleavage mechanism of the 2-PhiPr ester generating a stable carbocation.

Solubility Profile: DMF vs. NMP

The bulky, lipophilic nature of the 2-phenylisopropyl moiety significantly alters the solvation dynamics of the Fmoc-Glu derivative. High solubility is non-negotiable in SPPS; undissolved reagents lead to incomplete couplings, deletion sequences, and blocked synthesizer lines[5].

DMF (N,N-Dimethylformamide)

DMF is the ubiquitous solvent for SPPS due to its excellent solvating properties for a wide range of organic molecules. Fmoc-Glu(O-2-PhiPr)-OH exhibits exceptional solubility in DMF, easily achieving the 0.2 M to 0.5 M concentrations required for standard coupling protocols. Supplier data confirms it is "clearly soluble" at 0.5 M (1 mmol in 2 mL DMF)[4]. Caveat: DMF spontaneously degrades over time to release dimethylamine, which can prematurely cleave the Fmoc protecting group. Degassing DMF prior to use is a critical self-validating step[6].

NMP (N-Methyl-2-pyrrolidone)

While DMF is sufficient for the dissolution of the monomer, NMP offers distinct advantages during the elongation of the peptide chain. NMP is slightly more polar than DMF and is vastly superior at solvating highly hydrophobic peptide sequences[7]. The bulky 2-PhiPr group can induce steric hindrance and alter the secondary structure of the growing peptide chain. NMP efficiently disrupts inter-chain hydrogen bonding, mitigating the risk of on-resin aggregation and precipitation[7].

Quantitative Data Summary
ParameterDMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)
Polarity Index 6.46.7
Fmoc-Glu(O-2-PhiPr)-OH Solubility > 0.5 M (Excellent)[4]> 0.5 M (Excellent)
Hydrophobic Chain Solvation ModerateSuperior[7]
Reagent Stability Prone to amine degradation[6]Highly stable
Primary Use Case Monomer dissolution, routine couplingAggregation-prone sequences, macrolactamization

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and high-yield synthesis, the following protocols integrate the physicochemical realities of Fmoc-Glu(O-2-PhiPr)-OH with self-validating checkpoints.

Protocol 1: Preparation and Coupling

Due to the steric bulk of the 2-PhiPr group, standard coupling reagents (e.g., DIC/HOBt) may result in sluggish kinetics. Highly efficient uronium/aminium salts like HATU are recommended[1].

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide) in NMP for 45 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 10 mL).

  • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-Glu(O-2-PhiPr)-OH and 3.9 equivalents of HATU in NMP (to achieve a 0.2 M concentration). Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes[1].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-sample of the resin.

    • Causality: A yellow result indicates complete acylation. A blue result indicates unreacted amines due to steric hindrance, mandating a second coupling cycle before proceeding.

Protocol 2: Selective Deprotection and Macrolactamization

This protocol unmasks the γ -carboxyl group for side-chain-to-side-chain cyclization (e.g., with a Lys(Mtt) residue)[2].

  • Selective Cleavage: Treat the fully elongated, N-terminally protected peptide-resin with a solution of 1% TFA in DCM (v/v) for 5 minutes. Repeat this step 4 times[1].

  • Neutralization: Wash the resin with 10% DIPEA in DMF (3 × 5 min) to neutralize residual TFA and prepare the carboxylate for activation[2].

  • Macrolactamization: Add a solution of PyBOP (5 eq) and DIPEA (10 eq) in NMP to the resin. Agitate for 3 hours[2].

  • Validation Checkpoint (LC-MS): Perform a micro-cleavage (using 95% TFA/TIPS/H2O) on 5 mg of resin. Analyze via LC-MS.

    • Causality: A mass shift corresponding to the exact loss of H₂O (18.01 Da) from the linear precursor confirms successful lactam bridge formation.

SPPS_Workflow Resin Peptide-Resin (Elongated) Coupling Coupling: Fmoc-Glu(O-2-PhiPr)-OH in DMF/NMP Resin->Coupling HATU/DIPEA FmocDeprot Fmoc Deprotection (20% Piperidine) Coupling->FmocDeprot Elongation Further Chain Elongation FmocDeprot->Elongation SelectiveCleavage Selective Cleavage (1% TFA in DCM) Elongation->SelectiveCleavage Removes 2-PhiPr Lactamization On-Resin Macrolactamization SelectiveCleavage->Lactamization PyBOP/DIPEA

Fig 2: SPPS workflow featuring Fmoc-Glu(O-2-PhiPr)-OH coupling and selective deprotection.

Conclusion

The successful incorporation of Fmoc-Glu(O-2-PhiPr)-OH into synthetic peptides relies heavily on understanding its solubility and steric profile. While DMF provides excellent baseline solubility for the monomer, transitioning to NMP during the coupling of highly hydrophobic or sterically hindered sequences drastically reduces aggregation. By leveraging the carbocation-driven acid lability of the 2-PhiPr group and implementing strict, self-validating analytical checkpoints, researchers can achieve high-fidelity synthesis of complex, lactam-bridged peptide therapeutics.

References

  • Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage. [Link]

  • ACS Publications. "Glutamic Acid Selective Chemical Cleavage of Peptide Bonds." Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Selective Deprotection of Fmoc-Glu(O-2-PhiPr)-OH with 1% TFA in Solid-Phase Peptide Synthesis

Executive Summary The synthesis of conformationally constrained cyclic peptides—such as side-chain-to-side-chain macrolactams—requires an orthogonal protection strategy that allows specific residues to be deprotected whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of conformationally constrained cyclic peptides—such as side-chain-to-side-chain macrolactams—requires an orthogonal protection strategy that allows specific residues to be deprotected while the peptide remains anchored to the solid support. Fmoc-Glu(O-2-PhiPr)-OH (Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) is a premier building block for this purpose. This application note details the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for the selective deprotection of the 2-phenylisopropyl (2-PhiPr) group using 1% Trifluoroacetic Acid (TFA) [1].

Mechanistic Rationale: The 2-Phenylisopropyl Ester

The utility of the 2-PhiPr protecting group lies in its hyper-acid lability, which is dictated by the stability of its cleavage byproduct. When exposed to 1% TFA in Dichloromethane (DCM), the ester bond is protonated and cleaved, generating a 2-phenylisopropyl carbocation .

Causality of Reagent Selection:

  • 1% TFA Concentration: This specific concentration is the thermodynamic "sweet spot." It is sufficiently acidic to cleave the 2-PhiPr ester (and the corresponding Mtt group on Lysine, often used as its orthogonal pair) but weak enough to leave standard tert-butyl (tBu), Boc, and Pbf side-chain protecting groups completely intact [2].

  • Triisopropylsilane (TIS) as a Scavenger: The generated 2-phenylisopropyl carbocation is highly stabilized by resonance from the phenyl ring and the inductive effects of the two methyl groups. If left unquenched, it will re-alkylate electron-rich residues (e.g., Tryptophan, Tyrosine, Methionine). TIS acts as a hydride donor, irreversibly quenching the carbocation to form harmless 2-phenylpropane.

Orthogonality Fmoc N-alpha Fmoc PhiPr Glu(O-2-PhiPr) tBu Standard Side-Chains Pip 20% Piperidine Pip->Fmoc Cleaves TFA1 1% TFA in DCM TFA1->PhiPr Cleaves TFA95 95% TFA Cocktail TFA95->PhiPr Cleaves TFA95->tBu Cleaves

Orthogonal cleavage conditions for Fmoc, 2-PhiPr, and standard protecting groups.

Comparative Analysis of Glutamic Acid Protecting Groups

To justify the selection of 2-PhiPr over other protecting groups, we must evaluate their orthogonality profiles. The data below summarizes why 2-PhiPr is favored for mild acid-based on-resin cyclization workflows.

Protecting GroupCleavage ReagentBase Stability (20% Piperidine)Orthogonality Profile
OtBu 95% TFAHighly StableCleaved during global deprotection; not orthogonal to standard side chains.
O-2-PhiPr 1% TFA in DCMHighly StableOrthogonal to tBu/Boc/Pbf. Ideal for on-resin lactamization [3].
OAll (Allyl) Pd(PPh₃)₄ / PhSiH₃StableOrthogonal to acid/base, but requires heavy metal catalysts which can be difficult to wash from resin.
ODmab 2% HydrazineModerately LabileProne to base-catalyzed aspartimide/glutarimide formation during extended Fmoc-SPPS.

Experimental Workflow

Workflow A Assembly of Linear Peptide (Fmoc-SPPS) B Selective Deprotection (1% TFA / DCM / 5% TIS) A->B Removes 2-PhiPr C Neutralization (5% DIPEA / DCM) B->C Prepares for coupling D On-Resin Macrolactamization (PyBOP / DIPEA) C->D Amide bond formation E Global Cleavage & Deprotection (95% TFA Cocktail) D->E Yields cyclic peptide

Workflow for on-resin lactamization utilizing 2-PhiPr selective deprotection.

Step-by-Step Experimental Protocol

This protocol is optimized for a 0.1 to 0.2 mmol synthesis scale using standard Fmoc-Rink Amide or Wang resins.

Phase 1: Preparation and Swelling
  • Transfer the resin-bound linear peptide (with N-terminal Fmoc either removed or intact, depending on the synthesis strategy) to a fritted reaction vessel.

  • Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.

    • Causality: DCM provides optimal swelling for the polystyrene matrix, ensuring that the highly non-polar 1% TFA solution can fully penetrate the resin beads to reach the protected side chains.

Phase 2: Selective Deprotection
  • Prepare a fresh cleavage cocktail of 1% TFA and 5% TIS in DCM (v/v) .

  • Drain the swelling solvent from the resin.

  • Add 5–10 mL of the 1% TFA cocktail to the resin. Agitate gently for 5 minutes .

  • Drain the filtrate into a collection flask.

  • Repeat steps 3 and 4 six to eight times [2].

    • Causality: Repeated, short-interval treatments are strictly required over a single prolonged incubation. This maintains a high concentration gradient of fresh TFA to drive the reaction forward, while physically removing the cleaved 2-phenylisopropyl carbocations from the equilibrium. It also minimizes the exposure time of standard tBu protecting groups to acidic conditions, preventing their premature degradation.

Phase 3: Neutralization
  • Wash the resin with DCM (3 × 10 mL) for 1 minute each to remove residual TFA.

  • Treat the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (2 × 5 minutes).

    • Causality: The 1% TFA treatment leaves the peptide backbone and newly exposed amines (e.g., from a paired Lys(Mtt) residue) highly protonated as trifluoroacetate salts. Macrolactamization coupling reagents (like PyBOP) require a deprotonated carboxylate and a nucleophilic, unprotonated free amine to function. DIPEA neutralizes the resin, restoring nucleophilicity.

  • Wash the resin extensively with DCM (3 × 10 mL) and DMF (3 × 10 mL).

Phase 4: On-Resin Cyclization (Lactamization)
  • Dissolve 3 equivalents of PyBOP and 3 equivalents of HOBt in a minimal volume of DMF.

  • Add the solution to the resin, followed immediately by 6–10 equivalents of DIPEA.

  • Agitate at room temperature for 4 to 12 hours.

  • Drain and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL).

Troubleshooting & Self-Validation System

To ensure scientific integrity and prevent downstream failure, this protocol incorporates built-in validation checkpoints:

  • Deprotection Validation (LC-MS): Do not discard the 1% TFA filtrates from Phase 2. Concentrate a small aliquot and analyze it via LC-MS. You should observe the mass of the cleaved 2-phenylisopropyl moiety and the Mtt group. The absence of the full peptide mass confirms that the peptide has not prematurely cleaved from the linker (a common risk if using hyper-acid-labile 2-CTC resin).

  • Cyclization Validation (Kaiser Test): Following Phase 4, perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (yellow color) confirms that the primary amine of the lysine residue has been successfully consumed in the lactamization process. A positive result (blue color) dictates that the cyclization step must be repeated with fresh coupling reagents before proceeding to global cleavage.

References

  • Miranda, Les P., et al. "Design and Synthesis of Conformationally Constrained Glucagon-Like Peptide-1 Derivatives with Increased Plasma Stability and Prolonged in Vivo Activity." Journal of Medicinal Chemistry 51.9 (2008): 2758-2765. URL:[Link]

Application

Application Note: On-Resin Synthesis of Lactam-Bridged Cyclic Peptides Using Fmoc-Glu(O-2-PhiPr)-OH

Mechanistic Rationale & Strategic Planning The synthesis of conformationally constrained cyclic peptides is a cornerstone of modern drug development, offering enhanced proteolytic stability and target affinity compared t...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Planning

The synthesis of conformationally constrained cyclic peptides is a cornerstone of modern drug development, offering enhanced proteolytic stability and target affinity compared to linear analogs. For side-chain to side-chain macrolactamization, the strategic selection of protecting groups is the most critical variable.

The Quasi-Orthogonal Dimension Fmoc-Glu(O-2-PhiPr)-OH (Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) introduces a highly efficient "quasi-orthogonal" dimension to standard Fmoc/tBu solid-phase peptide synthesis (SPPS)[1]. The causality behind its utility lies in carbocation chemistry: during acidolysis, the phenyl ring of the 2-phenylisopropyl group heavily stabilizes the resulting tertiary carbocation. This structural feature renders the ester highly labile to2[2]. Consequently, it can be quantitatively removed while standard tert-butyl (tBu) side-chain protecting groups remain completely intact.

Orthogonal Pairing & Resin Causality To form a lactam bridge, the Glu(O-2-PhiPr) residue is universally paired with an amine-bearing residue protected by a group with an identical lability profile. The industry standard is 3[3]. Because both groups are cleaved by 1-2% TFA, they can be unmasked simultaneously in a single step[4].

Critical Resin Selection: The choice of solid support dictates the success of this strategy. Highly acid-sensitive resins, such as 2-Chlorotrityl Chloride (CTC) or Sieber Amide, are cleaved at 1% TFA and will prematurely release the peptide into solution[2]. Therefore, on-resin cyclization utilizing 2-PhiPr must be performed on resins stable to dilute acid, such as Rink Amide or Wang resin.

Quantitative Comparison of Glutamic Acid Protecting Groups

To justify the use of the 2-PhiPr group over other derivatives, the following table summarizes the quantitative and qualitative parameters of common Fmoc-Glu protecting groups used in SPPS.

Protecting GroupCleavage ReagentCleavage TimeOrthogonality to tBuPrimary Application
OtBu (tert-butyl)90–95% TFA90–120 minNoneStandard linear SPPS
OAll (Allyl)Pd(0), PhSiH₃45–60 minFullComplex multi-cyclic peptides
O-2-PhiPr 1–2% TFA in DCM50–60 min (Total)Quasi-orthogonal5[5]

Process Visualization

Workflow Step1 1. Linear SPPS Fmoc-Glu(O-2-PhiPr) & Fmoc-Lys(Mtt) on Rink Amide Resin Step2 2. N-Terminal Capping (Acetylation or Boc-protection) Step1->Step2 Prevents N-term cyclization Step3 3. Selective Deprotection 1% TFA / 2% TIS in DCM Step2->Step3 Unmasks side-chains Step4 4. On-Resin Cyclization HATU, DIPEA in DMF (Lactamization) Step3->Step4 Yellow color fades to clear Step5 5. Global Cleavage 95% TFA Cocktail Step4->Step5 Intramolecular coupling Step6 6. Precipitation & HPLC Purified Cyclic Peptide Step5->Step6 Releases peptide

Workflow for on-resin lactam cyclization utilizing the Fmoc-Glu(O-2-PhiPr)-OH strategy.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, providing the researcher with intrinsic chemical feedback at critical junctures to guarantee success.

Protocol 1: Linear Sequence Assembly & Capping
  • Synthesize the linear peptide on a Rink Amide resin (0.1–0.2 mmol scale) using standard Fmoc/tBu chemistry.

  • Incorporate Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired cyclization loci. Use standard coupling conditions (e.g., 3 eq Amino Acid, 3 eq HATU, 6 eq DIPEA in DMF for 45 min)[3].

  • Crucial Causality Step: Following the final N-terminal Fmoc deprotection, the N-terminus must be capped (e.g., via acetylation using Ac₂O/DIPEA) or coupled as a Boc-protected amino acid. Failure to do so will result in competitive head-to-side-chain cyclization during Protocol 3.

Protocol 2: Selective Deprotection (Visual Validation System)

This protocol utilizes4[4]. Triisopropylsilane (TIS) is added to scavenge the highly reactive carbocations, preventing the irreversible alkylation of Trp or Tyr residues.

  • Swell the peptide-resin in DCM for 20 minutes.

  • Prepare the cleavage cocktail: 1% TFA and 2% TIS in DCM (v/v/v).

  • Add 10 mL of the cocktail per gram of resin. Agitate gently for 5 minutes.

  • Drain the filtrate.

  • Self-Validating Checkpoint: The cleavage of the Mtt group releases a 4-methyltrityl carbocation, which turns the solution intensely yellow. Repeat the 5-minute TFA treatments (typically 6–10 times). The deprotection is definitively complete when the drained solution transitions from bright yellow to completely colorless.

  • Wash the resin extensively with DCM (5 × 2 min) to remove residual TFA.

  • Neutralize the resin by washing with 10% DIPEA in DMF (3 × 2 min) to deprotonate the newly exposed Lysine amine, preparing it for coupling[2]. Wash with DMF (5 × 2 min).

Protocol 3: On-Resin Lactam Cyclization

Performing cyclization on the solid support leverages the "pseudodilution" effect. The resin matrix physically isolates the peptide chains, kinetically favoring intramolecular macrolactamization over intermolecular oligomerization.

  • Prepare a solution of HATU (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in a minimal volume of DMF.

  • Add the activation cocktail to the resin and agitate at room temperature for 2 to 4 hours.

  • Self-Validating Checkpoint: Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (beads and solution remain yellow/clear) confirms the complete consumption of the free Lysine primary amine, indicating successful lactam bridge formation. If the test is positive (blue beads), repeat the cyclization step with fresh reagents.

  • Wash the resin with DMF (3 × 2 min) and DCM (3 × 2 min), then dry under vacuum.

Protocol 4: Global Cleavage and Deprotection
  • Treat the dry resin with a standard global cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (10 mL per gram of resin) for 2 hours at room temperature.

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude cyclic peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum prior to RP-HPLC purification.

References

  • Design and Synthesis of Conformationally Constrained Glucagon-Like Peptide-1 Derivatives with Increased Plasma Stability and Prolonged in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Method

Advanced Application Note: Standard Coupling and Cyclization Protocols for Fmoc-Glu(O-2-PhiPr)-OH in SPPS

Introduction & Scientific Rationale In the synthesis of complex, conformationally constrained peptides, the strategic selection of orthogonal protecting groups is paramount. Fmoc-Glu(O-2-PhiPr)-OH (N-α-Fmoc-L-glutamic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the synthesis of complex, conformationally constrained peptides, the strategic selection of orthogonal protecting groups is paramount. Fmoc-Glu(O-2-PhiPr)-OH (N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) has emerged as a critical building block for the on-resin synthesis of side-chain-to-side-chain lactam bridges (1[1]).

Unlike the standard tert-butyl (tBu) ester, which requires harsh acidic conditions (90–95% TFA) for removal, the 2-phenylisopropyl (2-PhiPr or OPp) group is highly acid-labile. It can be selectively cleaved using mildly acidic conditions—typically 1% to 2% trifluoroacetic acid (TFA) in dichloromethane (DCM) (2[2]). This "quasi-orthogonality" allows chemists to unmask the γ-carboxyl group of glutamic acid while leaving standard tBu-based side-chain protecting groups and the peptide-resin anchor fully intact (3[3]). When paired with an appropriately protected lysine derivative, such as Fmoc-Lys(Mtt)-OH, both side chains can be simultaneously deprotected in a single, mild step, setting the stage for highly efficient on-resin lactamization (4[4]).

Mechanistic Insights & Experimental Causality

The utility of the 2-PhiPr group lies in the hyperconjugation and resonance stabilization provided by the phenyl ring and two methyl groups, making the ester bond highly susceptible to mild acidolysis.

  • Resin Selection Causality : Because 1% TFA is used for deprotection, the choice of solid support is critical. 2-Chlorotrityl chloride (2-CTC) resin is also cleaved by 1% TFA. Therefore, if on-resin cyclization is the goal, a TFA-stable linker such as Wang resin or Rink Amide resin MUST be used (2[2]).

  • Scavenger Kinetics : During selective deprotection, using a carbocation scavenger like triisopropylsilane (TIPS) is mandatory to prevent the re-attachment of the 2-phenylisopropyl or Mtt cations to the peptide. Furthermore, performing multiple short treatments (e.g., 10 × 2 minutes) rather than a single long incubation drives the equilibrium forward and prevents the accumulation of reactive species in the resin bed (5[5]).

Comparative Analysis of Glutamic Acid Protecting Groups

To provide context for synthetic planning, the following table summarizes the quantitative and qualitative differences between common glutamic acid protecting groups.

Protecting GroupChemical StructureCleavage ReagentOrthogonalityPrimary SPPS Application
OtBu (tert-butyl)Aliphatic Ester90–95% TFAOrthogonal to FmocStandard linear peptide synthesis
O-2-PhiPr (2-phenylisopropyl)Aromatic/Aliphatic Ester1–2% TFA in DCMOrthogonal to Fmoc & tBuOn-resin lactam cyclization
OAll (Allyl)Alkene EsterPd(PPh3)4 / ScavengerOrthogonal to Fmoc, tBu, & 2-PhiPrComplex multi-cyclic peptides
OBzl (Benzyl)Aromatic EsterHF or H2/PdOrthogonal to BocTraditional Boc-SPPS

Workflow Visualization

SPPS_Workflow Start Resin Selection (Wang or Rink Amide) Coupling Couple Fmoc-Glu(O-2-PhiPr)-OH (HATU/DIPEA, DMF) Start->Coupling Elongation Peptide Elongation (Incorporate Fmoc-Lys(Mtt)-OH) Coupling->Elongation SelectiveDeprotect Selective Deprotection (1% TFA, 4% TIPS, 95% DCM) Elongation->SelectiveDeprotect Remove N-terminal Fmoc Exposed Exposed Side Chains (Glu-COOH & Lys-NH2) SelectiveDeprotect->Exposed 10 x 2 min cycles Cyclization On-Resin Lactamization (PyBOP/DIPEA, 2-12h) Exposed->Cyclization GlobalCleavage Global Cleavage (95% TFA Cocktail) Cyclization->GlobalCleavage Kaiser Test Negative FinalPeptide Purified Cyclic Peptide GlobalCleavage->FinalPeptide

Workflow for synthesizing a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH.

Detailed Experimental Protocols

The following self-validating protocols are designed for manual or semi-automated Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-Glu(O-2-PhiPr)-OH

Objective: Efficiently couple the protected glutamic acid to the growing peptide chain without premature cleavage of the highly labile 2-PhiPr ester.

  • Resin Preparation : Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes (2[2]).

  • Deprotection : Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).

  • Activation : In a separate vial, dissolve Fmoc-Glu(O-2-PhiPr)-OH (4.0 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents, 0.8 mmol). Allow pre-activation for 1–2 minutes (2[2]).

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Validation : Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete coupling. If positive (blue), repeat the coupling step. Wash the resin with DMF (5 × 1 min).

Protocol 2: Selective On-Resin Deprotection of 2-PhiPr and Mtt

Objective: Unmask the Glu(γ-COOH) and Lys(ε-NH2) side chains while maintaining the peptide on the resin and preserving tBu-based protecting groups. Caution: Ensure the N-terminal Fmoc group of the final amino acid is REMOVED prior to this step if the N-terminus is part of the final structure, or keep it ON if you want to prevent the N-terminus from participating in the cyclization.

  • Solvent Exchange : Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can buffer the mild acid (5[5]).

  • Cleavage Cocktail Preparation : Prepare a fresh solution of 1% TFA and 4% TIPS in DCM (v/v) (5[5]).

  • Deprotection Cycles : Add enough cocktail to cover the resin. Agitate for exactly 2 minutes, then drain. Repeat this process 10 times (5[5]).

    • Self-Validation: The solution will initially turn yellow/orange due to the release of the Mtt cation. The deprotection is complete when the drained solution remains completely colorless.

  • Neutralization : Wash the resin with DCM (3 × 1 min), followed by 5% DIPEA in DCM (3 × 2 min) to neutralize any remaining TFA. Wash with DMF (5 × 1 min).

Protocol 3: On-Resin Lactam Cyclization

Objective: Form an intramolecular amide bond between the newly exposed Glu and Lys side chains.

  • Activation : To the resin-bound, side-chain-deprotected peptide, add PyBOP (3.0 equivalents) and HOBt (3.0 equivalents) dissolved in DMF.

  • Base Addition : Add DIPEA (6.0 equivalents) to the reaction vessel.

  • Cyclization : Agitate the mixture at room temperature for 4 to 12 hours.

  • Validation : Perform a Kaiser test. Since the Lys(ε-NH2) is now participating in an amide bond, a successful cyclization will yield a negative Kaiser test. If positive, drain and repeat the cyclization step.

  • Washing : Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Protocol 4: Global Cleavage and Deprotection

Objective: Cleave the cyclic peptide from the solid support and remove all remaining robust protecting groups (e.g., tBu, Trt, Pbf).

  • Cocktail Preparation : Prepare standard Reagent K or a similar cocktail: 95% TFA, 2.5% TIPS, and 2.5% H2O.

  • Cleavage : Add the cocktail to the resin and agitate for 2 to 3 hours at room temperature.

  • Precipitation : Drain the cleavage solution into cold diethyl ether (or tert-butyl methyl ether) to precipitate the crude cyclic peptide (5[5]).

  • Isolation : Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder for subsequent HPLC purification (3[3]).

References

  • A Survey of Stapling Methods to Increase the Affinity, Activity and Stability of Ghrelin Analogues Scholaris [Link]

  • New Applications and Developments in Synthetic Peptide Chemistry MDPI Pharmaceuticals[Link]

Sources

Application

Application Note: A Guide to On-Resin Side-Chain to Side-Chain Lactamization Using Fmoc-Glu(O-2-PhiPr)-OH

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1] A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1] A powerful strategy to overcome these limitations is to introduce conformational constraints, which can pre-organize the peptide into its bioactive conformation, thereby enhancing target affinity, stability, and cell permeability.[1][2] Among the various methods for achieving this, the formation of a side-chain to side-chain lactam bridge—an intramolecular amide bond—is a robust and widely adopted technique in medicinal chemistry.[3][4]

The synthesis of these "stapled" peptides is critically dependent on a sophisticated chemical approach known as an orthogonal protection strategy.[5][6] This strategy allows for the selective deprotection of specific amino acid side chains while the peptide remains anchored to a solid support, enabling intramolecular reactions like cyclization.[7] This guide provides an in-depth exploration of Fmoc-L-Glu(O-2-PhiPr)-OH, a specialized amino acid derivative that is instrumental for the efficient on-resin synthesis of lactam-bridged peptides.

The Cornerstone Reagent: Understanding Fmoc-Glu(O-2-PhiPr)-OH

Fmoc-L-Glu(O-2-PhiPr)-OH is an N-α-Fmoc-protected L-glutamic acid derivative where the γ-carboxyl group is masked by a 2-phenylisopropyl (2-PhiPr) ester.[8][9][10] This protecting group is the key to its utility.

Key Properties:

  • High Acid Lability: The 2-PhiPr group is an analogue of the tert-butyl (tBu) ester but exhibits significantly higher sensitivity to acid.[11] It can be quantitatively cleaved under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][12][13][14]

  • Quasi-Orthogonality: This high acid lability creates a "quasi-orthogonal" system within the broader Fmoc/tBu protection scheme.[8][15] The 2-PhiPr group can be removed without affecting the more robust, standard acid-labile protecting groups like tert-butyl (tBu) ethers, Boc, or the Pbf group on arginine, which require >90% TFA for cleavage.[7][11][16]

  • Synergy with Mtt: For lactam bridge formation, the 2-PhiPr group is often paired with an amino acid carrying a complementary amine-protected side chain, most commonly Lysine protected with a 4-methyltrityl (Mtt) group. The Mtt group shares a similar acid lability and can be removed simultaneously with the 2-PhiPr group in a single, efficient on-resin deprotection step.[11][13]

Caption: Structure and components of Fmoc-Glu(O-2-PhiPr)-OH.

The Strategic Workflow: On-Resin Lactamization

The synthesis of a side-chain to side-chain lactam-bridged peptide is a multi-stage process that leverages the specific chemical properties of the chosen protecting groups. The overall workflow is designed to build the linear peptide, selectively expose the reactive side chains for cyclization, and then liberate the final constrained product.[17]

Caption: General workflow for synthesizing a side-chain cyclized peptide.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step methodology for synthesizing a model side-chain lactam-bridged peptide. These steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Linear Peptide Assembly via Fmoc-SPPS

This protocol outlines the standard cycle for elongating the peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[8] Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Repeat with a second 10-minute treatment to ensure complete deprotection.[8][18] Wash the resin thoroughly with DMF (5x) followed by Dichloromethane (DCM) (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU (0.95 eq. to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF for 1-2 minutes.[8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.[8]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[8]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions. After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

Protocol 2: Selective On-Resin Side-Chain Deprotection

This is the critical step that leverages the unique properties of the 2-PhiPr and Mtt groups.

  • Resin Preparation: After the final N-terminal Fmoc deprotection, wash the peptide-resin extensively with DCM (5x) to ensure it is free of DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM (v/v). If the peptide contains sensitive residues like Tryptophan, add a scavenger such as triisopropylsilane (TIS) (2.5% v/v).[11]

  • Selective Cleavage: Treat the resin with the deprotection cocktail. Agitate gently. Perform this treatment in short intervals (e.g., 10 x 2 minutes), collecting the filtrate each time. The Mtt cation is bright yellow, providing a visual cue for cleavage.

  • Monitoring: Monitor the completion of the deprotection by analyzing a small, cleaved sample of the peptide by HPLC-MS.

  • Washing: Once deprotection is complete, wash the resin thoroughly with DCM (5x) to remove all traces of acid.

  • Neutralization: Wash the resin with 10% DIPEA in DMF (v/v) (3x) to neutralize any residual acid, followed by extensive washing with DMF (5x) to prepare for cyclization.[8]

Protocol 3: On-Resin Intramolecular Lactamization

This step forms the crucial lactam bridge.

  • Cyclization Cocktail: Prepare a solution of a coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.[11] The concentration should be kept low (e.g., ~0.05 M) to favor intramolecular cyclization over intermolecular dimerization.

  • Cyclization Reaction: Add the cyclization cocktail to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.[11] For difficult cyclizations, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Take a small amount of resin, perform a full cleavage (Protocol 4), and analyze the product by HPLC-MS to confirm the formation of the cyclic peptide.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 4: Final Cleavage and Global Deprotection

This final step cleaves the cyclic peptide from the resin and removes all remaining side-chain protecting groups (e.g., tBu, Boc, Pbf).

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).[18]

  • Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and cleaved protecting groups.[8]

  • Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC and lyophilized to yield a pure, white powder.

Mechanistic Rationale and Data

The success of this strategy hinges on the differential acid lability of the protecting groups. The 2-PhiPr ester is cleaved via an acid-catalyzed E1-like mechanism, forming a stable tertiary carbocation, which is more readily formed than the carbocation from a tBu ester, explaining its higher lability.

Caption: Mechanism of on-resin deprotection and cyclization.

Table 1: Orthogonal Protecting Group Compatibility in Fmoc-SPPS

Protecting GroupTypical LinkageCleavage ConditionCompatibility with 1-2% TFA/DCM
Fmoc N-α-Amine20% Piperidine in DMFStable
2-PhiPr Glu/Asp Side-Chain Ester1-2% TFA in DCM Cleaved
Mtt Lys/His Side-Chain Amine/Imidazole1-2% TFA in DCM Cleaved
tBu Ser/Thr/Tyr Ether, Glu/Asp Ester>90% TFAStable
Boc Lys/Trp Side-Chain Amine/Indole>90% TFAStable
Pbf Arg Side-Chain Guanidino>90% TFAStable

Table 2: Recommended Reagents and Conditions for On-Resin Lactamization

ReagentPurposeEquivalents (vs. Resin)SolventTypical Time
HATU / HBTUCoupling Reagent3DMF2-4 hours
PyBOP / PyAOPCoupling Reagent3DMF2-4 hours
DIPEA / CollidineBase6DMF2-4 hours

Note: Phosphonium-based reagents (PyBOP, PyAOP) are often preferred for cyclization as they are less prone to side reactions like guanidinylation compared to uronium-based reagents (HATU, HBTU) when used in excess.[19][20]

Conclusion

Fmoc-Glu(O-2-PhiPr)-OH is a powerful and indispensable tool for the synthesis of conformationally constrained peptides.[17] Its unique, high acid lability enables a quasi-orthogonal deprotection strategy that is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis.[15] By allowing for selective on-resin deprotection of the glutamic acid side chain, often in concert with Mtt-protected lysine, it provides a reliable and efficient pathway to generate side-chain to side-chain lactam bridges. This methodology is central to the development of next-generation peptide therapeutics with enhanced stability, target affinity, and bioavailability.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... Available from: [Link]

  • PMC. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Available from: [Link]

  • PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Available from: [Link]

  • Open Exploration Publishing. Stapled peptides: targeting protein-protein interactions in drug development. Available from: [Link]

  • ACS Publications. Lactam-Stapled Cell-Penetrating Peptides: Cell Uptake and Membrane Binding Properties | Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap | Organic Letters. Available from: [Link]

  • Semantic Scholar. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Available from: [Link]

  • Chem & Bio Engineering. Recent Advances in Metal-Free Peptide Stapling Strategies. Available from: [Link]

  • Peptides. Side Chain Protection in Peptide Synthesis. Available from: [Link]

  • PMC. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available from: [Link]

  • PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • SciSpace. Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Available from: [Link]

  • PMC. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Available from: [Link]

  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available from: [Link]

  • PMC. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Available from: [Link]

  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available from: [Link]

  • MilliporeSigma. Fmoc-Glu-O-2-PhiPr Novabiochem 207305-97-3. Available from: [Link]

  • Cambridge Bioscience. Fmoc-Glu(2-phenylisopropyl ester)-OH. Available from: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]

  • Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Premature Cleavage of 2-Phenylisopropyl (PhiPr) Esters During Fmoc Deprotection

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected loss of the 2-phenylisopropyl (PhiPr) ester protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected loss of the 2-phenylisopropyl (PhiPr) ester protecting group during routine Fmoc solid-phase peptide synthesis (SPPS).

Mechanistic Insights: The Causality of PhiPr "Cleavage" in Base

The PhiPr ester is engineered for quasi-orthogonality; it is highly acid-labile (cleaved by 1–2% TFA) while remaining theoretically stable to the basic conditions of Fmoc deprotection (20% piperidine)[1][2]. When researchers observe the premature loss of this group during Fmoc deprotection, it is rarely a direct base-catalyzed deprotection. Instead, it is typically the result of three distinct sequence-dependent side reactions[3][4]:

  • Base-Catalyzed Aspartimide Formation : The primary culprit. Piperidine deprotonates the backbone amide nitrogen of the adjacent residue. This nitrogen acts as a nucleophile, attacking the β -carboxyl carbon of the Asp(PhiPr) residue. The bulky PhiPr group is expelled as 2-phenyl-2-propanol, leaving a cyclic aspartimide in the peptide backbone.

  • Nucleophilic Aminolysis (Piperidide Formation) : Piperidine is a strong nucleophile. Prolonged exposure can lead to direct attack on the PhiPr ester carbonyl, forming a stable piperidide amide and displacing the PhiPr alcohol.

  • Trace Hydrolysis : DMF is highly hygroscopic. If the deprotection cocktail absorbs atmospheric moisture, the basic conditions can catalyze the hydrolysis of the PhiPr ester to the free carboxylic acid.

Diagnostic Troubleshooting Workflow

TroubleshootingPhiPr Start Premature Loss of PhiPr Ester Detected Analyze Analyze LC-MS Data of 95% TFA Cleaved Peptide Start->Analyze MassMinus18 Target Mass - 18 Da (Aspartimide Formation) Analyze->MassMinus18 Backbone attack MassPlus67 Target Mass + 67 Da (Piperidide Formation) Analyze->MassPlus67 Aminolysis MassTarget Target Mass (Trace Hydrolysis) Analyze->MassTarget Water present FixAsp Add 0.1 M HOBt or 5% Formic Acid to Piperidine MassMinus18->FixAsp FixPip Switch to DBU/Piperidine or lower Piperidine % MassPlus67->FixPip FixHyd Use Anhydrous DMF & Fresh Reagents MassTarget->FixHyd

Diagnostic workflow for identifying and resolving the root cause of PhiPr ester cleavage.

Frequently Asked Questions (FAQs)

Q: How do I definitively know if my PhiPr loss is due to aspartimide formation or simple hydrolysis? A: Because the PhiPr group is globally cleaved by standard 95% TFA cleavage cocktails, you cannot simply look for the presence of the PhiPr mass in the final product to determine if it survived the synthesis. Instead, you must look for the scars left by its premature loss on the final fully deprotected peptide:

  • Target Mass - 18 Da : Confirms base-catalyzed aspartimide formation occurred during Fmoc deprotection[3]. The aspartimide ring is stable to TFA, resulting in a net loss of water relative to the intended free acid.

  • Target Mass + 67 Da : Confirms nucleophilic aminolysis. The piperidide amide is stable to TFA, adding the mass of piperidine minus an OH group.

  • Target Mass (with failed cyclization) : Indicates premature hydrolysis. The ester became a free acid prematurely, which looks identical to the final intended structure but ruins orthogonality for on-resin cyclization.

Q: Does the position of the PhiPr-protected residue matter? A: Absolutely. Asp(PhiPr) is significantly more susceptible to aspartimide formation than Glu(PhiPr) due to the thermodynamically favorable 5-membered ring intermediate. Furthermore, sequences like Asp-Gly, Asp-Ser, or Asp-Asn are notorious "hotspots" for this side reaction[2].

Q: Can I just use a different base instead of piperidine? A: Using a non-nucleophilic base cocktail, such as 1-5% DBU in DMF, eliminates piperidide formation. However, DBU is a stronger base and will drastically accelerate aspartimide formation if used without acidic modifiers[4]. A better alternative is adding acidic modifiers directly to your piperidine cocktail.

Quantitative Data: Impact of Deprotection Cocktails

The following table summarizes the field-proven effects of various Fmoc deprotection cocktails on PhiPr stability and associated side reactions.

Deprotection CocktailFmoc Removal EfficiencyAspartimide Formation (M - 18 Da)Piperidide Formation (M + 67 Da)Orthogonality Retention
20% Piperidine / DMFExcellentHigh (15–40%)Low (2–5%)Poor in susceptible sequences
20% Piperidine + 0.1 M HOBtExcellentLow (< 5%)Trace (< 1%)Excellent
20% Piperidine + 5% Formic AcidGoodVery Low (< 2%)NoneExcellent
5% DBU / DMFExcellentVery High (> 50%)NoneVery Poor
5% Piperazine + 0.1 M HOBtModerateLow (< 5%)NoneGood

Experimental Methodologies

Protocol 1: Aspartimide-Suppressed Fmoc Deprotection Workflow

This self-validating protocol utilizes HOBt to buffer the basicity of piperidine just enough to prevent the deprotonation of the backbone amide, significantly suppressing aspartimide formation without hindering Fmoc removal[2].

Step 1: Reagent Preparation

  • Weigh 1.35 g of anhydrous HOBt (Hydroxybenzotriazole).

  • Dissolve HOBt in 80 mL of peptide-synthesis grade, anhydrous DMF.

  • Add 20 mL of Piperidine to achieve a final concentration of 20% (v/v) Piperidine with 0.1 M HOBt.

Step 2: Deprotection

  • Add 5 mL of the prepared cocktail to the swollen peptidyl-resin.

  • Agitate gently for 3 minutes, then drain.

  • Add another 5 mL of the cocktail and agitate for 10 minutes. Drain.

Step 3: Washing (Critical Step)

  • Wash the resin with anhydrous DMF (5 x 1 min) to remove all traces of piperidine. Residual piperidine can cause premature Fmoc cleavage of the next amino acid or slowly degrade the PhiPr group during long coupling cycles.

Step 4: Self-Validation (Kaiser Test)

  • Perform a Kaiser test on a few resin beads. A positive (dark blue) result validates that the buffered cocktail successfully removed the Fmoc group despite the acidic modifier.

Protocol 2: Orthogonality Validation via Micro-Cleavage

To ensure the PhiPr group has remained intact prior to your intended on-resin cyclization, perform this diagnostic micro-cleavage.

Step 1: Selective Cleavage

  • Transfer 5–10 mg of the peptidyl-resin to a microcentrifuge tube.

  • Treat with 1 mL of 1% TFA in DCM (v/v) for 15 minutes at room temperature[1].

  • Filter and collect the eluate.

Step 2: Global Cleavage

  • Treat the remaining resin beads with 1 mL of a global cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours.

  • Precipitate the peptide in cold diethyl ether and centrifuge.

Step 3: LC-MS Analysis

  • Analyze the global cleavage product. If the PhiPr group survived the Fmoc deprotection cycles, the mass will perfectly match your target sequence. The presence of a target mass minus 18 Da definitively proves that the PhiPr group was lost prematurely to aspartimide formation during the basic steps.

References[1] Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis, Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfREi19j5_oTs4KJJAvs2l7fmVIDD6ptBITs4uHoh4RHaT7_utRqtpbCHLneEMjrfa6fPyYm-Z278rVWC1HPBWBlqL83H1WaM5nUHrKZz-mqcLC-pM7fKsb6Uzf-azp5PtcpVSSY8CeukINOF47jigzhTMA8HTldjl-HV1ex5EWGeXC3kYhj14vFCo1xVWxXfyj25ucB-MUzEDscLqFASF9owk5z52caL9iRs385LlU5Wu3q-t6hDmgdhf2-GdCxWYKhmZReC4opJN9rjC6yvXbYkx7vQ4tFHE[2] Amino Acid Derivatives for Peptide Synthesis, Peptide.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgWMqu8t2nLIn8YMU1UAbHa2VuC8fd2RN-ZtEObfgk3oD4ke98md6MJ5juFpEpwp42yh3vYqPO2Va-wH88nlMZatFeOGK-VdqFvvyruyvcJ9H0a8aQ_gjhx9eQ38xMmtJqSy5dXFMzrGP1Rvw7hYq0MMEC2ObcFPk2eLoutLhFknAFSLBHCTcZQtxJjFhMJZ45cWmhYjNYC_GYLkfTxtVPegTQ5u3c15E=[3] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis, ChemBioChem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHQiffs_fiDckPmxp07VKsDMVHPDqIrfmE0bsAd8m901YMvl8vBCMSdmex_6_fsIIM75TObzJFXt2j5DZIzG4maKGucn8_CNpLJDRaf8ML2BqO4ycBai6cI8c=[4] Amino Acid-Protecting Groups, Chemical Reviews - ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdOGZpRqbpNNkpYf-Ut4Dij-3RLr8L_6n8w5pJEk6F93zMJq6aYEfP8WyJ5XJGgoBwqVbvKCXurzxc_VcAirXqOjjeGtKgzUzWd_Vwndg0KWrXJRzBImY14Gh11VNSOVXjuXr5IA==

Sources

Optimization

Troubleshooting incomplete coupling of Fmoc-Glu-2-phenylisopropyl ester in long peptides

[label="4. High-Temp Coupling\n(MW 75°C Logic tree for diagnosing and resolving Fmoc-Glu(OPp)-OH coupling failures.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. High-Temp Coupling\n(MW 75°C

Logic tree for diagnosing and resolving Fmoc-Glu(OPp)-OH coupling failures.

Part 2: Troubleshooting FAQs

Q1: My Fmoc-Glu(OPp)-OH coupling is stalling at 60% completion. Should I just increase the coupling time? A: No. Increasing time alone is rarely sufficient for sterically hindered, aggregated systems because the reaction kinetics have flatlined. Instead, you must alter the reaction thermodynamics. Switch to a highly reactive coupling reagent like HATU/DIPEA or DIC/Oxyma Pure . Oxyma/DIC combinations have been shown to largely improve the content of target molecules in aggregating sequences while minimizing racemization[1][2]. Furthermore, apply microwave (MW) heating (e.g., 75°C) to disrupt hydrogen bonds and accelerate the acylation rate[3].

Q2: I am already using HATU, but the coupling still fails. The resin looks shrunken and refuses to swell. What is happening? A: Shrunken resin is a classic macroscopic indicator of severe peptide aggregation[4]. The hydrophobic collapse excludes the solvent (DMF) and reagents. To break these secondary structures, you must disrupt the hydrogen bonding network. Implement a chaotropic salt wash (e.g., 0.8 M LiCl in DMF) prior to coupling, or switch your coupling solvent to the "Magic Mixture" (DCM/DMF/NMP 1:1:1 containing 1% Triton X-100 and 2 M ethylene carbonate)[5][6].

Q3: How can I ensure the Fmoc group on the preceding amino acid is fully removed before adding Fmoc-Glu(OPp)-OH? A: Aggregated sequences often suffer from slow Fmoc deprotection kinetics. If the amine is not fully liberated, the subsequent coupling will inherently fail. Enhance your deprotection cocktail by adding a stronger base. A mixture of 20% Piperidine with 1–5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF is highly effective at penetrating aggregated matrices and driving the elimination reaction to completion[4].

Part 3: Quantitative Comparison of Rescue Strategies

When designing your modified coupling cycle, consult the table below to select the appropriate intervention based on your specific synthesis constraints.

Strategy / ReagentPrimary Mechanism of ActionEfficacy for Steric BulkEfficacy for AggregationRisk Profile / Notes
DIC / Oxyma Pure Forms highly reactive ester intermediateHighModerateLow risk of racemization; safer than HOBt/HOAt[2].
HATU / DIPEA Forms highly reactive At-esterVery HighModerateHigh cost; potential for guanidinylation if excess HATU is used[1].
"Magic Mixture" Solvent Disrupts inter-chain H-bondsLowVery HighViscous solvent; requires thorough washing post-coupling[5][6].
0.8 M LiCl Wash Chaotropic disruption of β-sheetsLowHighMust be washed out completely before coupling to prevent salt precipitation[3].
Microwave Heating (75°C) Thermodynamic disruption & kinetic boostHighVery HighRisk of aspartimide formation or epimerization if base is present too long[3].

Part 4: Self-Validating Experimental Protocols

To guarantee success, implement the following step-by-step methodology. This protocol combines chaotropic disruption with high-efficiency coupling and includes a self-validation step to ensure the integrity of the synthesis.

Protocol: High-Efficiency Coupling of Fmoc-Glu(OPp)-OH in Aggregated Sequences

Materials Required:

  • 0.8 M LiCl in DMF (Chaotropic wash)

  • 20% Piperidine + 2% DBU in DMF (Enhanced deprotection)

  • Fmoc-Glu(OPp)-OH (4 equivalents)

  • HATU (3.9 equivalents) or DIC/Oxyma Pure (4 equivalents)

  • DIPEA (8 equivalents, if using HATU)

  • Acetic Anhydride / Pyridine (Capping solution)

Step-by-Step Workflow:

  • Aggregation Disruption Wash: Wash the swollen peptide-resin with 0.8 M LiCl in DMF (3 x 5 mins). This chaotropic salt breaks existing β-sheet structures[3]. Crucial: Wash thoroughly with pure DMF (5 x 1 min) to remove all traces of LiCl before proceeding.

  • Enhanced Deprotection: Treat the resin with 20% Piperidine + 2% DBU in DMF for 3 mins, drain, and repeat for 10 mins[4]. Wash with DMF (5 x 1 min).

  • Pre-activation: In a separate vial, dissolve 4 eq. of Fmoc-Glu(OPp)-OH and 3.9 eq. of HATU in a minimal volume of DMF. Add 8 eq. of DIPEA. Allow pre-activation for exactly 1 minute (do not exceed to prevent guanidinylation).

  • High-Temperature Coupling: Add the activated mixture to the resin. React at 75°C using microwave irradiation for 10 minutes[3]. If microwave is unavailable, react at 50°C in a conventional heating block for 45 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • If Blue (Incomplete): Perform a second coupling using DIC/Oxyma Pure to alter the activation mechanism[1][2].

    • If Yellow (Complete): Proceed to step 6.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes. Scientific Rationale: Capping any remaining unreacted amines is mandatory. A truncated sequence is easily separated by HPLC; a deletion sequence (missing only the Glu residue) is nearly impossible to purify away from the full-length product.

Workflow Step1 1. Aggregation Disruption Wash (0.8M LiCl in DMF) Step2 2. Robust Deprotection (20% Piperidine + 5% DBU) Step1->Step2 Step3 3. Pre-activation (Fmoc-Glu(OPp)-OH + HATU + DIPEA) Step2->Step3 Step4 4. High-Temp Coupling (MW 75°C, 5-10 min) Step3->Step4 Step5 5. Capping (Ac2O / Pyridine) Step4->Step5

Step-by-step workflow for difficult couplings involving sterically hindered esters.

References

  • CPC Scientific. "Overcoming aggregation in long peptide SPPS."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvyOMJ9-7vmdJYEXo1rmpp19AZ4YatBswS8G7deytGQ--0gdybazod_VwmZmvO7al8dtN8UZmY8Smknbg-EmO3KuL3R2wxRK7W2cSHYXCPOPsJ_YKBgjZxqe4PXe-I3l_aJKU4Qj0jI4BR-d5BXDu7s9oYwntLfRldArQ]
  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaEja4RSKfdP_6VDjisQAhzL-F-I2vGHSOzX6eQ66CdyFEacUIzfLxFB3gWC6nnsuvTpNkYO-AFVfaOMikjEWq2mqyNLKA9NjSPM-uBYLxQLVOm5tpsuzyd6sv6UJFH-29Ikri5S6u_sBOktCUOEEV_NeaSFNRnU4d7LRy8HIHRVYh6CISlrd391-OXFcPUrJaL_0r2iBhN5giQROro-yoNiaONd5e]
  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0kq5Mr6M_Wb4-zC8bf92mvPi3nLxCgnLhq5iir7QhR6qTLg6RGk4ZDxfrYj314GxqPv305-Rj5xVq3mVo4QdH8s0iZEN1aUoXjg-EJIi2hgZIJBFvGin2QLdauJc55lyOtibWekVi-VINEWZ1RBA3YrhZgw0kXVUZba5BvwTB4rjTPkFwP9FPmdsSIqz0cD2A_O-Cz9nqYKsJElZjzbCUPUkBMCt3_GXP9jDazQ==]
  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGXQ5O9VqJIQ-FDiO6UKYLygDYetyymSrpAVwe0-MBzL6i-On2sMNNVb2m0zzTJcu0MT33M1XSt9dQVoo53XBfsbLl7PtRmjOHZWr0sEu2XJ5bsuqU2a-4963-P_4LuHXW9FWdJBw7vHZNXKHBzSvtXL_Euu7ua488pdeqd-FuAI_WeHNyouTSQjloMh-OyubAR17qGOjoagY2QGmKTCXNntQVUHcmoxXoKA24KRYM7xP1bXF7L9AdQyjdA37jY4B7bbiwjDYY6PaZ-0=]
  • Peptide.com. "Amino Acid Derivatives for Peptide Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7P-vLaIIuQ5lOuIj7IgmPZjEUjD8i_N9r1qL4kIaTUkT39ldLndhPXjqObO2qtiVsSHV6JJ65xf_Gr62QaAu-YgbK7QSfTRFKhZVE52pSmsGvaQJ9Is5tCg0mbg443cFVIeNmY3NCFJM1Qc2HXVUmb7eeyx-mwX-rXTTR-aYdHzwylpFLaRKOQNOARRjPqIQKS4AjaN0lUMtpY_YvcAZEiyYnW9LyDw==]
  • NIH (PMC). "Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin."[https://vertexaisearch.cloud.google.
  • ResearchGate. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgHsrqfA2VPN0WjIfaN4qpbwmoSoTQMicTg7Cgo7YOgOeE8F0D5zbE8qYao6lmG2sLRItSeAHCZmRxVyrAkuboucUGGUKKoGxq81pdnBr_r50G4rTC3ceetyGScNEzfjI-sLO_PvMsb2NzsUAUDdkJAMqhiU_EWLthysT_FZP1mJp8ROihE5Tja6-B_GssYdLzuwVzBVxkjqAdNQZ6WFwlbZuC-D5-mucX_msAE_xQtMUwaC3vPCPZRqZQ]
  • PeptideChemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJLJrJzmAh8pIr3FhMfPRv8I3O278gq_bprutELddKxKG06Z62ZUnB9hXrqmiIY1u0Hq776eYM_6mskl70AwqsqcSqTOxvzMVOQBVswZgt2a2YGdaBarXb2OtU1reE78xk1xslzHy9-Un-z1f7lP3h_1ivMMLpzA==]

Sources

Troubleshooting

Technical Support Center: Optimizing Dilute TFA for 2-Phenylisopropyl Ester Removal

Welcome to the technical support center for the strategic removal of the 2-phenylisopropyl (2-pityl or 2-PhiPr) ester protecting group. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the strategic removal of the 2-phenylisopropyl (2-pityl or 2-PhiPr) ester protecting group. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of selective deprotection using dilute trifluoroacetic acid (TFA). Here, we will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthetic campaigns.

Introduction: The Role and Removal of the 2-Phenylisopropyl Ester

The 2-phenylisopropyl (2-pityl) ester is a valuable protecting group for carboxylic acids, particularly in the synthesis of complex molecules like peptides and other pharmaceuticals. Its utility stems from its stability under a range of conditions and its susceptibility to cleavage under mildly acidic conditions, allowing for selective deprotection in the presence of more robust protecting groups.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies its removal from the reaction mixture.[2][3]

The acid-catalyzed deprotection of the 2-pityl group proceeds through the formation of a stable tertiary carbocation, which then eliminates to form 2-phenylpropene.[1] This mechanism underscores the importance of carefully controlling the reaction conditions to prevent unwanted side reactions.

Troubleshooting Guide

Encountering challenges during deprotection is a common aspect of complex chemical synthesis. This section is designed to provide rapid, actionable solutions to the most frequently encountered issues when using dilute TFA for 2-pityl ester removal.

Problem Potential Causes Recommended Solutions
Incomplete or Slow Deprotection 1. Insufficient TFA Concentration: The acidity may be too low to efficiently protonate the ester and drive the reaction forward.[4] 2. Short Reaction Time: The reaction may not have had enough time to reach completion.[4] 3. Low Temperature: The reaction may be too slow at ambient temperature. 4. Solvent Effects: Poor solubility of the substrate in the reaction solvent can hinder the reaction.1. Gradually increase the TFA concentration: Start with 1-2% TFA in dichloromethane (DCM) and incrementally increase to 5% if needed. Monitor progress closely by TLC or LC-MS.[1] 2. Extend the reaction time: Continue to monitor the reaction for several hours. For stubborn substrates, overnight reaction may be necessary.[4] 3. Gently warm the reaction: If the reaction is sluggish at room temperature, consider warming to 30-40°C, but be mindful of potential side reactions.[4] 4. Alter the solvent system: Ensure your substrate is fully dissolved. If solubility in DCM is an issue, consider alternative solvents, though DCM is generally preferred for TFA-mediated deprotections.[4]
Observation of Side Products 1. Alkylation by the 2-Phenylisopropyl Cation: The carbocation generated during deprotection is an electrophile that can react with nucleophilic sites on your molecule (e.g., tryptophan, methionine).[4] 2. Trifluoroacetylation: In some cases, trifluoroacetylation of free hydroxyl or amine groups can occur, potentially from trace amounts of trifluoroacetic anhydride in the TFA.[5]1. Incorporate a scavenger: Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the carbocation.[1][4] Water can also act as a scavenger.[4] 2. Use high-purity TFA: Ensure the TFA used is of high quality. Adding a small amount of water (e.g., 5%) to the TFA can sometimes mitigate this side reaction.[5]
Difficulty in Product Isolation/Purification 1. Residual TFA: TFA can be challenging to remove completely and may interfere with subsequent steps or purification.[6] 2. Product is a viscous oil: The nature of the deprotected product can make handling and purification difficult.[6]1. Co-evaporation: After initial removal of TFA under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene or more DCM multiple times.[3] 2. Precipitation/Trituration: If the product is an oil, try precipitating it from a concentrated solution by adding a cold non-solvent like diethyl ether.[6][7] Trituration with a suitable solvent may also induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration of TFA for 2-pityl ester removal?

For the selective removal of the highly acid-labile 2-pityl group, it is recommended to start with a very dilute solution of TFA, typically 1-2% (v/v) in an anhydrous solvent like dichloromethane (DCM).[1] This concentration is often sufficient to achieve clean and selective deprotection without affecting more stable protecting groups.

Q2: How can I monitor the progress of the deprotection reaction?

The progress of the reaction should be monitored using appropriate analytical techniques.[8]

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed and quantitative assessment of the reaction, allowing for the identification of the product, any remaining starting material, and potential side products.[8]

Q3: When should I consider using a scavenger, and which one is most appropriate?

The use of a scavenger is highly recommended if your substrate contains nucleophilic residues that could be susceptible to alkylation by the 2-phenylisopropyl carbocation.[4][9] This is particularly important in peptide synthesis where residues like tryptophan and methionine are present.[4] Triisopropylsilane (TIS) is a very effective scavenger for this purpose.[4] A typical concentration is 2.5-5% (v/v) in the reaction mixture.

Q4: Can I use other acids for 2-pityl ester deprotection?

While other acids can, in principle, cleave the 2-pityl ester, TFA is generally preferred due to its volatility, which allows for easy removal after the reaction.[2][10] The use of non-volatile acids would complicate the work-up procedure. For very acid-sensitive substrates, even milder acidic conditions might be explored, but TFA offers a good balance of reactivity and practicality.

Q5: What are the key safety precautions when working with TFA?

Trifluoroacetic acid is a strong, corrosive acid and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Optimization of Dilute TFA Concentration for 2-Phenylisopropyl Ester Removal

This protocol outlines a systematic approach to determine the optimal TFA concentration for the deprotection of a 2-pityl ester.

Materials:

  • 2-Phenylisopropyl ester-protected compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, if scavengers are needed)

  • Small reaction vials or a multi-well plate

  • Stirring apparatus

  • TLC plates and developing chamber

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your 2-pityl ester-protected compound in anhydrous DCM at a known concentration (e.g., 0.1 M).

  • Reaction Setup: In separate, labeled vials, aliquot equal volumes of the substrate stock solution.

  • TFA Addition: To each vial, add a pre-determined volume of TFA to achieve a range of final concentrations (e.g., 1%, 2%, 5%, 10% v/v). If using a scavenger, it should be added to the DCM before the TFA.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) using TLC and/or LC-MS.

  • Analysis: Compare the results from each reaction to determine the lowest TFA concentration and shortest reaction time that provides complete conversion to the desired product with minimal side-product formation.

Protocol 2: Standard Deprotection of a 2-Phenylisopropyl Ester with 1% TFA

Materials:

  • 2-Phenylisopropyl ester-protected compound (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere (optional)

Procedure:

  • Dissolution: Dissolve the 2-pityl ester-protected compound in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Scavenger Addition (if applicable): If your substrate is sensitive to alkylation, add TIS (2.5-5% v/v).

  • TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 1% (v/v).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

  • Purification: The crude product can be purified by an appropriate method such as flash column chromatography, recrystallization, or precipitation.

Visualizations

Workflow for Optimizing TFA Concentration

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Scale-up prep_substrate Prepare Substrate Stock Solution in DCM setup_rxns Aliquot Substrate into Multiple Vials prep_substrate->setup_rxns add_tfa Add Varying Concentrations of TFA (1-10%) +/- Scavenger (TIS) setup_rxns->add_tfa monitor Monitor by TLC/LC-MS at Timed Intervals add_tfa->monitor Stir at RT analyze Determine Optimal [TFA] and Time monitor->analyze scale_up Perform Preparative Scale Reaction analyze->scale_up Lowest [TFA] & shortest time for full conversion workup Work-up and Purify Product scale_up->workup

Caption: Workflow for optimizing dilute TFA concentration.

Mechanism of 2-Phenylisopropyl Ester Deprotection

Caption: Acid-catalyzed deprotection of the 2-pityl ester.

References

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Organic Letters - ACS Publications. Available at: [Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

  • Prevention of TFA ester formation during Boc + Acetonide deprotection - Reddit. Available at: [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. Available at: [Link]

  • Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-Glu-2-phenylisopropyl ester (OPp) in SPPS

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when synthesizing complex, conformationally constrained peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when synthesizing complex, conformationally constrained peptides. Fmoc-Glu(O-2-PhiPr)-OH (also known as Fmoc-Glu-2-phenylisopropyl ester or Fmoc-Glu(OPp)-OH) is a highly specialized, quasi-orthogonally protected building block. It is primarily used for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides[1]. While its extreme acid lability (cleavable in 1% TFA) makes it an invaluable tool for orthogonal deprotection[2], its massive hydrophobic footprint often introduces severe solubility and aggregation issues during Solid-Phase Peptide Synthesis (SPPS).

This guide bridges the gap between theoretical chemistry and benchtop reality, providing causality-driven troubleshooting and self-validating protocols.

Core Principles: The Causality of "Solubility" Issues

When researchers report "solubility issues" with Fmoc-Glu(O-2-PhiPr)-OH, they are rarely referring to the monomer itself, which is highly soluble in polar aprotic solvents like DMF and DMSO[3]. Instead, the issue manifests as on-resin peptide aggregation .

The 2-phenylisopropyl group is exceptionally lipophilic[4]. When incorporated into a growing peptide chain, this bulky hydrophobic moiety promotes inter-chain hydrophobic interactions. This forces the peptide backbone into tightly packed beta-sheet aggregates, expelling the solvent from the resin matrix. The result is a collapsed resin bead, poor solvation, and drastically reduced coupling and deprotection efficiencies for all subsequent amino acids. To resolve this, we must engineer the solvent environment to thermodynamically favor solvation over aggregation.

Troubleshooting FAQs

Q1: My Fmoc-Glu(O-2-PhiPr)-OH monomer is cloudy when preparing a standard 0.5 M solution in DMF. How do I fix this? A: While generally soluble[2], high concentrations or trace moisture can cause turbidity.

  • Causality: The highly lipophilic nature of the 2-PhiPr ester can reduce its dissolution rate in purely polar solvents at high molarities[4].

  • Resolution: Add 5-10% (v/v) DMSO to your DMF, or gently warm the solution to 37°C. DMSO acts as a powerful co-solvent that disrupts localized hydrophobic clustering, ensuring complete dissolution before addition to the resin.

Q2: After coupling Fmoc-Glu(O-2-PhiPr)-OH, my subsequent couplings are failing and the resin has shrunk. What is happening? A: You are experiencing severe on-resin aggregation.

  • Causality: The steric bulk and hydrophobicity of the 2-PhiPr group have triggered inter-chain hydrogen bonding and hydrophobic collapse, effectively locking the N-terminus inside a desolvated core.

  • Resolution: Switch your solvent system. Incorporate chaotropic salts by using 0.1 M LiCl in a DMF/NMP (1:1) mixture. The lithium ions coordinate with the peptide backbone amides, disrupting the hydrogen-bonding network that stabilizes the beta-sheets. Additionally, consider switching from a polystyrene resin to a PEG-based resin (e.g., ChemMatrix), which maintains a highly solvated, "solution-like" environment even for highly hydrophobic sequences.

Q3: How do I ensure complete coupling of this bulky amino acid without extending the coupling time so much that it causes premature deprotection? A: Use thermodynamic disruption rather than extended kinetic time.

  • Causality: The 2-PhiPr group sterically shields the activated carboxylate, slowing down the acylation rate[5]. However, prolonged exposure to basic coupling environments (like extended HATU/DIPEA couplings) can lead to side reactions or premature Fmoc loss.

  • Resolution: Utilize Microwave-assisted SPPS (MW-SPPS) at 60°C for 10-15 minutes with DIC/OxymaPure. The thermal energy overcomes the steric activation barrier rapidly, while the neutral-to-slightly-acidic nature of Oxyma prevents base-catalyzed degradation.

Data Presentation: Solvation Strategies

To guide your experimental design, the following table summarizes the impact of various solvation strategies on the coupling efficiency of Fmoc-Glu(O-2-PhiPr)-OH and subsequent residues.

StrategyMechanism of ActionRecommended ConditionExpected Outcome on Yield
Standard (DMF only) Baseline solvation0.5 M amino acid in DMFHigh risk of aggregation; ~60-70% yield
Chaotropic Salt Addition Disrupts inter-chain H-bonding0.1 M LiCl in DMF/NMPReduces beta-sheet formation; ~85% yield
Co-solvent System Enhances lipophilic solvationDMF:NMP:DMSO (7:2:1)Improves swelling of hydrophobic regions; ~90% yield
Microwave Heating Thermodynamic disruption of aggregates60°C for 10-15 minsOvercomes steric hindrance; >95% yield
PEG-based Resin Provides solution-like environmentChemMatrix resin (0.2 mmol/g)Maximizes chain mobility; >95% yield
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Glu(O-2-PhiPr)-OH

This protocol is engineered to overcome steric hindrance and prevent aggregation.

  • Resin Swelling: Swell the low-loading PEG resin (0.2 mmol/g) in a mixture of DMF/NMP (1:1, v/v) for 30 minutes to maximize polymer matrix expansion.

  • Activation: In a clean vial, dissolve 4 equivalents of Fmoc-Glu(O-2-PhiPr)-OH and 4 equivalents of OxymaPure in DMF containing 0.1 M LiCl. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes.

    • Scientific Grounding: Oxyma/DIC is preferred over HATU/DIPEA to maintain a non-basic coupling environment, preventing side reactions, while LiCl disrupts hydrogen bonding.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 50°C (via heating block or microwave) for 30 minutes.

  • Self-Validation (Kaiser Test): Wash the resin and perform a Kaiser test. A yellow result (negative) validates complete coupling. If the beads appear slightly green/blue, the steric bulk has prevented complete acylation; repeat steps 2-3.

Protocol 2: Selective Deprotection of the 2-PhiPr Group

This protocol selectively removes the 2-PhiPr ester for downstream lactamization while preserving standard tBu groups[6].

  • Preparation: Wash the resin thoroughly with Dichloromethane (DCM) (5 x 1 min) to remove all traces of DMF.

    • Scientific Grounding: DMF is a weak base and will neutralize the highly dilute TFA used in the next step, completely inhibiting deprotection.

  • Deprotection: Treat the resin with freshly prepared 1% TFA in DCM (v/v) for 2 minutes. Drain and repeat 5 to 8 times[1].

  • Monitoring (Self-Validation): If you are simultaneously cleaving an Mtt group on a Lysine residue for lactamization, the drained solution will initially turn deep yellow/orange due to the trityl cation. Continue the 1% TFA treatments until the drained solution is completely colorless, validating complete deprotection.

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 x 2 min) to neutralize the acid, followed by standard DMF washes (5 x 1 min).

Visualizations

TroubleshootingWorkflow Start Solubility/Coupling Issue with Fmoc-Glu(OPp) CheckMonomer Is the monomer fully dissolved? Start->CheckMonomer AddCosolvent Add 10% DMSO or warm to 37°C CheckMonomer->AddCosolvent No CheckResin Is the peptide aggregating on-resin? CheckMonomer->CheckResin Yes ChangeResin Switch to PEG-based resin (e.g., ChemMatrix) or lower loading CheckResin->ChangeResin Yes ChangeSolvent Use NMP/DMF mix or add 0.1M LiCl CheckResin->ChangeSolvent Yes CheckCoupling Incomplete coupling due to steric bulk? CheckResin->CheckCoupling No UseHATU Use DIC/Oxyma or Microwave SPPS (60°C) CheckCoupling->UseHATU Yes

Caption: Workflow for diagnosing and resolving Fmoc-Glu(O-2-PhiPr)-OH solubility and coupling issues.

OrthogonalStrategy Peptide Protected Peptide Fmoc-Glu(O-2-PhiPr)-...-Lys(Mtt) FmocDeprotect 20% Piperidine / DMF (Fmoc Removal) Peptide->FmocDeprotect Elongation Peptide Elongation FmocDeprotect->Elongation PhiPrDeprotect 1% TFA / DCM (2-PhiPr & Mtt Removal) Elongation->PhiPrDeprotect Cyclization On-Resin Lactamization (Side-chain to Side-chain) PhiPrDeprotect->Cyclization GlobalCleavage 95% TFA / Scavengers (Global Deprotection) Cyclization->GlobalCleavage

Caption: Orthogonal deprotection pathway utilizing the acid-labile 2-PhiPr ester for lactamization.

References
  • Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis. Benchchem. 1

  • Fmoc-Glu-O-2-PhiPr Novabiochem 207305-97-3. MilliporeSigma.

  • Fmoc-L-glutamic acid g -2-phenylisopropyl ester. Chem-Impex. 4

  • A Cell-Penetrant Lactam-Stapled Peptide for Targeting eIF4E Protein-Protein Interactions. NIH. 5

  • Modulating food intake by nasal application of peptides targeting melanocortin 4 receptor and ghrelin receptor systems. PMC. 6

Sources

Troubleshooting

Minimizing side reactions during Fmoc-Glu-2-phenylisopropyl ester orthogonal cleavage

Technical Support Center: Troubleshooting Fmoc-Glu(O-2-PhiPr)-OH Orthogonal Cleavage Subtitle: Advanced Guidelines for Minimizing Side Reactions in Solid-Phase Peptide Synthesis (SPPS) Introduction The 2-phenylisopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fmoc-Glu(O-2-PhiPr)-OH Orthogonal Cleavage Subtitle: Advanced Guidelines for Minimizing Side Reactions in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The 2-phenylisopropyl (2-PhiPr or OPp) ester is a highly specialized, quasi-orthogonal protecting group used in Fmoc-based SPPS. It is primarily utilized for the selective unmasking of glutamic acid (or aspartic acid) side chains to facilitate on-resin side-chain-to-side-chain cyclization (e.g., lactam bridge formation) or selective branching [1]. While stable to standard Fmoc deprotection conditions (20% piperidine), it is hyper-acid sensitive and can be removed with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), leaving standard tert-butyl (tBu) and Boc protecting groups intact [2].

However, the cleavage of the 2-PhiPr ester generates a highly stable tertiary/benzylic carbocation. If the reaction microenvironment is not strictly controlled, this intermediate drives severe side reactions, including premature cleavage, incomplete deprotection, and irreversible alkylation of electron-rich amino acids.

Mechanistic Overview of 2-PhiPr Cleavage

To troubleshoot effectively, one must first understand the causality of the cleavage mechanism. The acidolysis of the 2-phenylisopropyl ester yields a carboxylic acid and a 2-phenylisopropyl carbocation. Without a potent hydride donor to quench this electrophile, it will seek the nearest nucleophile—often the indole ring of Tryptophan, the phenol of Tyrosine, or the thioether of Methionine.

G Glu Fmoc-Glu(O-2-PhiPr)-Peptide Acid 1% TFA / DCM Glu->Acid Acidolysis Intermediate Glu-COOH + 2-PhiPr Carbocation Acid->Intermediate Scavenger TIS (Hydride Donor) Intermediate->Scavenger If TIS present SideReaction Alkylation of Trp/Tyr/Met (+118 Da Adduct) Intermediate->SideReaction If poorly scavenged Success Orthogonally Deprotected Glu-Peptide Intermediate->Success Desired Pathway Quenched Quenched 2-Phenylpropane Scavenger->Quenched

Mechanistic pathway of 2-PhiPr acidolysis, carbocation generation, and TIS-mediated quenching.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: During mass spectrometry (LC-MS) analysis of my final peptide, I observe +118 Da mass adducts. What is this, and how do I prevent it? Causality: The +118 Da adduct corresponds to the irreversible addition of the 2-phenylisopropyl carbocation to your peptide. Because the carbocation is both benzylic and tertiary, it is exceptionally stable and highly electrophilic. If your sequence contains Trp, Tyr, or Met, these residues act as nucleophilic sinks. Solution: You must optimize your scavenger cocktail during the 1% TFA cleavage step. Water is an insufficient scavenger for this specific carbocation. You must use Triisopropylsilane (TIS) at a concentration of 2% to 5%. TIS acts as a bulky hydride donor, rapidly reducing the carbocation to inert 2-phenylpropane before it can alkylate the peptide [1].

Q2: Why am I seeing premature loss of the 2-PhiPr group during linear sequence elongation? Causality: The 2-PhiPr ester is hyper-acid sensitive. Trace acidity in your coupling reagents (e.g., OxymaPure, HOBt) or extended coupling times at elevated temperatures (such as in microwave-assisted SPPS) can trigger premature acidolysis. Solution: Avoid heating the resin during or after the coupling of Fmoc-Glu(O-2-PhiPr)-OH. Maintain coupling temperatures at 25°C. If using OxymaPure (which is slightly acidic), ensure a slight molar excess of your base (DIPEA or collidine) to buffer the microenvironment of the resin.

Q3: How do I ensure complete removal of the 2-PhiPr group without stripping standard tBu/Boc groups? Causality: The kinetic window between 2-PhiPr cleavage and tBu cleavage is distinct but narrow. Continuous exposure to 1% TFA for a prolonged single batch (e.g., >45 minutes) can initiate the degradation of tBu esters or Trityl (Trt) groups, leading to unwanted side-chain deprotection. Solution: Utilize a dynamic equilibrium shift. Instead of one long treatment, use repeated short batch treatments (e.g., 5 to 6 washes of 3 minutes each) with 1% TFA / 5% TIS in DCM. This keeps the effective acid concentration low enough to protect tBu groups while constantly removing the cleaved protecting group to drive the reaction to completion [2].

Q4: Why does my subsequent on-resin macrolactamization fail or give low yields after 2-PhiPr cleavage? Causality: Two factors cause this. First, residual TFA trapped in the PEG or polystyrene resin matrix protonates the target amines (e.g., a simultaneously deprotected Lys(Mtt) side chain), rendering them non-nucleophilic. Second, an over-activated free Glu side chain can attack the adjacent backbone amide, forming a glutarimide intermediate rather than the desired lactam [3]. Solution: Thoroughly wash the resin with DCM to remove all TFA, followed by extensive neutralization using 5% DIPEA in DMF (3 x 2 mins) before introducing your cyclization reagents (e.g., PyBOP/DIPEA) [1].

Quantitative Optimization of Cleavage Cocktails

The following table summarizes empirical data comparing various cleavage cocktails for the orthogonal removal of the 2-PhiPr group. The goal is maximizing 2-PhiPr removal while minimizing tBu loss and alkylation.

Cleavage Cocktail (v/v)Treatment Protocol2-PhiPr Removal (%)tBu/Boc Retention (%)Alkylation Side Reactions
1% TFA in DCM1 x 30 min~85%>99%High (>15%)
1% TFA / 5% Water in DCM5 x 3 min~90%>99%Moderate (5-10%)
5% TFA / 5% TIS in DCM1 x 15 min>99%<80% (Significant loss) Low (<1%)
1% TFA / 5% TIS in DCM 5 x 3 min >99% >99% Low (<1%)

Self-Validating Protocol: Orthogonal Cleavage and On-Resin Cyclization

This step-by-step methodology ensures the safe removal of the 2-PhiPr group (and Mtt group, if applicable) followed by side-chain-to-side-chain macrolactamization.

Materials Required:

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Triisopropylsilane (TIS)

  • N,N-Diisopropylethylamine (DIPEA)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Step-by-Step Methodology:

  • Resin Preparation: Following the removal of the final N-terminal Fmoc group (or ensuring the N-terminus is protected if it is not part of the cyclization), wash the peptide-resin thoroughly with DCM (5 x 1 min) to remove all traces of DMF. Causality: DMF is basic and will neutralize the dilute 1% TFA, preventing cleavage.

  • Orthogonal Cleavage: Prepare a fresh solution of 1% TFA and 5% TIS in DCM. Add enough volume to swell the resin completely (e.g., 10 mL per 0.1 mmol scale).

  • Batch Agitation: Agitate the resin gently for 3 minutes. Drain the solution using vacuum filtration.

  • Repeat Cleavage: Repeat Step 3 for a total of 5 to 6 cycles. Validation Check: If removing an Mtt group simultaneously from Lysine, the cleavage solution will initially turn bright yellow (due to the trityl cation) and fade in subsequent washes. The fading color visually validates the completion of the cleavage.

  • Acid Wash: Wash the resin with DCM (5 x 1 min) to flush out the cleaved protecting groups and scavengers.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 x 2 min) to neutralize any residual TFA trapped in the resin matrix.

  • Cyclization: Dissolve 3 equivalents of PyBOP and 6 equivalents of DIPEA in a minimal volume of DMF. Add to the resin and agitate for 2 hours at room temperature[1].

  • Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) confirms the successful formation of the lactam bridge by indicating the absence of primary amines.

Workflow Step1 Linear SPPS (Fmoc/tBu) Step2 DCM Wash (Remove DMF) Step1->Step2 Step3 Orthogonal Cleavage (1% TFA/5% TIS) Step2->Step3 Step4 Neutralization (5% DIPEA/DMF) Step3->Step4 Step5 Macrolactamization (PyBOP/DIPEA) Step4->Step5

Step-by-step workflow for 2-PhiPr cleavage and subsequent on-resin macrolactamization.

References

  • Mapelli, C., et al. "Design and Synthesis of Conformationally Constrained Glucagon-Like Peptide-1 Derivatives with Increased Plasma Stability and Prolonged in Vivo Activity." Journal of Medicinal Chemistry, vol. 51, no. 18, 2008, pp. 5824-5832. Available at:[Link]

  • Mahalingan, K. K., et al. "Structural basis for polyglutamate chain initiation and elongation by TTLL family enzymes." bioRxiv, 2020. Available at:[Link]

  • Raj, M., et al. "Glutamic Acid Selective Chemical Cleavage of Peptide Bonds." Journal of the American Chemical Society, vol. 138, no. 10, 2016, pp. 3510-3515. Available at:[Link]

Optimization

Technical Support Center: Optimizing Yields for Cyclic Lactam Peptides via Fmoc-Glu(O-2-PhiPr)

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals seeking to troubleshoot and maximize the yield of cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals seeking to troubleshoot and maximize the yield of cyclic lactam peptides using the quasi-orthogonal protecting group, Fmoc-Glu(O-2-PhiPr)-OH.

Mechanistic Overview & Causality

The 2-phenylisopropyl (2-PhiPr) ester provides robust protection for the γ -carboxyl group of glutamic acid during Fmoc-based SPPS[1]. Its defining characteristic is its extreme acid lability. It can be selectively removed using 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving standard acid-labile protecting groups (like tBu or Boc) completely intact[1].

This "quasi-orthogonality" makes 2-PhiPr an exceptional tool for on-resin side-chain-to-side-chain lactamization[2]. When paired with a highly acid-sensitive amine protecting group like Lys(Mtt), both residues can be unmasked simultaneously, allowing for targeted amide bond formation while the peptide remains anchored to the solid support[2].

Troubleshooting Guide (FAQs)

Q1: Why am I seeing incomplete removal of the 2-PhiPr protecting group, leading to near-zero cyclization yields? Causality: The cleavage of the 2-PhiPr ester generates a highly stable 2-phenylisopropyl carbocation. If this reactive intermediate is not immediately quenched, it will reversibly re-alkylate the glutamic acid side chain or other nucleophilic residues (like Trp or Cys) on the peptide[1]. Furthermore, 1% TFA has low penetrability in highly aggregated peptide sequences. Solution: Do not rely on a single, prolonged acid wash. Instead, perform multiple short treatments (e.g., 5 to 10 washes of 3 minutes each) using 1-2% TFA in DCM supplemented with 2.5% triisopropylsilane (TIS) as a carbocation scavenger[1].

Q2: My overall yield is extremely low because the peptide is cleaving from the resin during the 2-PhiPr deprotection step. How do I prevent this? Causality: The 2-PhiPr group requires 1-2% TFA for removal. If you are using a hyper-acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin, the linker bond will break under these exact conditions, resulting in premature global cleavage. Solution: You must use a solid support that is stable to dilute acid. Rink Amide resin or Wang resin are mandatory for this workflow, as they require >90% TFA for peptide cleavage[2], ensuring the peptide remains anchored during the 1-2% TFA selective deprotection phase.

Q3: After successful deprotection, my LC-MS shows significant amounts of dimers and oligomers instead of the desired monomeric cyclic lactam. Causality: On-resin cyclization is a competition between intramolecular lactamization (the desired cyclic monomer) and intermolecular cross-linking (oligomerization). High resin loading creates a high local concentration of reactive peptide chains, thermodynamically favoring intermolecular collisions. Solution: Employ the principle of "pseudo-dilution." Use a low-loading resin (0.1 - 0.2 mmol/g) to physically distance the peptide chains from one another. Additionally, use highly efficient coupling reagents (e.g., HATU/DIPEA) to accelerate the intramolecular reaction rate before intermolecular cross-linking can occur[3].

Q4: I am observing a mass corresponding to -18 Da (loss of water) or epimerization byproducts during the lactamization step. What is happening? Causality: Prolonged exposure to strong bases (like DIPEA) and potent uronium-based activators (like HATU) can lead to base-catalyzed side reactions. The activated carboxyl group can undergo α -proton abstraction (leading to epimerization) or attack adjacent backbone amides (leading to aspartimide/glutarimide formation, which subsequently dehydrates, losing 18 Da). Solution: Strictly limit cyclization time to 1-2 hours. If epimerization persists, switch to a milder, less basic activation system, such as PyBOP with Oxyma Pure and collidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. Do not proceed to the next step without passing the built-in quality control (QC) checkpoints.

Protocol A: Selective Deprotection of Glu(O-2-PhiPr) and Lys(Mtt)

Objective: Unmask the side chains for cyclization without cleaving the peptide from the resin.

  • Resin Swelling: Swell 0.1 mmol of peptide-resin (Rink Amide) in DCM for 30 minutes[1].

  • Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2.5% TIS in anhydrous DCM[2].

  • Deprotection Cycles: Add 5 mL of the cleavage cocktail to the resin. Agitate for 3 minutes, then drain. Repeat this step 8-10 times[3].

  • Colorimetric Monitoring: If removing an Mtt group simultaneously, the drained solution will initially appear bright yellow (due to the Mtt cation). Continue the 3-minute cycles until the drained solution is completely colorless.

  • Neutralization: Wash the resin with DCM (3x), then treat with 5% DIPEA in DMF for 5 minutes to neutralize the TFA salts[3]. Wash thoroughly with DMF (5x).

  • Self-Validation Checkpoint (Micro-cleavage): Withdraw 2 mg of resin. Treat with 100 µL of 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Precipitate in ether, dissolve in water/acetonitrile, and analyze via LC-MS. Proceed only if the mass shift confirms the complete loss of the 2-PhiPr group (-118 Da).

Protocol B: On-Resin Lactamization

Objective: Form the intramolecular amide bond with high efficiency.

  • Activation: To the neutralized resin from Protocol A, add 3 equivalents of HATU and 6 equivalents of DIPEA dissolved in a minimal volume of DMF (just enough to cover the resin, maximizing concentration)[3].

  • Cyclization: Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the reagents and wash the resin with DMF (5x) and DCM (5x).

  • Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (beads remain yellow/colorless) indicates that the primary amine of the Lysine residue has been successfully acylated. A positive result (blue beads) indicates incomplete cyclization; repeat steps 1-3.

  • Global Cleavage: Once validated, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to release the fully deprotected cyclic peptide[2].

Quantitative Data & Reference Tables

Table 1: Comparison of Glu Side-Chain Protecting Groups for Cyclic Peptides

Protecting GroupCleavage ConditionOrthogonality to SPPSScavenger RequirementRisk of Premature Cleavage
Fmoc-Glu(OtBu) 95% TFANone (Cleaves with peptide)High (TIS/Water)Low
Fmoc-Glu(OAll) Pd(PPh₃)₄ / PhSiH₃Fully OrthogonalHigh (PhSiH₃)Low
Fmoc-Glu(O-2-PhiPr) 1-2% TFA in DCMQuasi-OrthogonalModerate (TIS)High (if using 2-CTC resin)

Table 2: Troubleshooting Matrix for 2-PhiPr-Mediated Lactamization Yields

SymptomPrimary CauseMechanistic CausalityCorrective Action
Incomplete 2-PhiPr removal Insufficient acid / Re-attachmentCarbocation re-alkylation of peptideUse 1% TFA + 2.5% TIS; multiple short washes (8-10 x 3 min)
Premature peptide cleavage Acid-labile linker (e.g., 2-CTC)Linker bond breaks at 1% TFASwitch to Rink Amide or Wang resin
High oligomerization High resin loadingIntermolecular proximity outcompetes intramolecular cyclizationUse low-loading resin ( 0.2 mmol/g)
Epimerization / Aspartimide Over-activation / Prolonged baseBase abstracts α -proton or attacks adjacent amideLimit cyclization time; use PyBOP/Oxyma instead of HATU

Workflow Visualization

Workflow A 1. Linear SPPS Assembly Fmoc-Glu(O-2-PhiPr) & Lys(Mtt) B 2. Selective Deprotection 1-2% TFA / 2.5% TIS in DCM A->B C 3. Neutralization & Wash 5% DIPEA in DMF B->C D 4. On-Resin Cyclization HATU / DIPEA (Lactamization) C->D E 5. Global Cleavage 95% TFA / Scavengers D->E F 6. HPLC Purification High-Yield Cyclic Peptide E->F

Workflow for on-resin synthesis of cyclic lactam peptides using Fmoc-Glu(O-2-PhiPr)-OH.

References

  • Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Fmoc-Glu-2-phenylisopropyl ester vs Fmoc-Glu(OtBu)-OH in peptide synthesis

Advanced Fmoc-SPPS Strategies: A Comparative Guide to Glutamic Acid Protecting Groups (Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH) Introduction & Strategic Context As a Senior Application Scientist, one of the most fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Fmoc-SPPS Strategies: A Comparative Guide to Glutamic Acid Protecting Groups (Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH)

Introduction & Strategic Context

As a Senior Application Scientist, one of the most frequent architectural decisions I encounter in Solid-Phase Peptide Synthesis (SPPS) is the selection of side-chain protecting groups. For glutamic acid (Glu), the choice between the standard Fmoc-Glu(OtBu)-OH and the specialized Fmoc-Glu(O-2-PhiPr)-OH (2-phenylisopropyl ester) dictates the entire synthetic workflow. While the former is the standard workhorse for linear peptides[1], the latter is an indispensable tool for complex topologies, such as side-chain-to-side-chain lactam bridges[2]. This guide objectively evaluates their mechanistic differences, performance metrics, and validated protocols to ensure high-fidelity peptide assembly.

Mechanistic Causality: The Chemistry of Deprotection

The fundamental difference between these two building blocks lies in carbocation stability during acidolytic cleavage. Understanding this causality is critical for preventing unwanted side reactions.

  • Fmoc-Glu(OtBu)-OH : The tert-butyl (tBu) ester relies on the formation of a simple tertiary carbocation upon acidolysis. Because this intermediate requires significant acidic driving force, high concentrations of trifluoroacetic acid (typically 90–95% TFA) are necessary to drive the cleavage to completion[3]. Consequently, tBu removal is strictly a "global deprotection" event, occurring simultaneously with peptide cleavage from standard resins (e.g., Wang or Rink Amide)[1].

  • Fmoc-Glu(O-2-PhiPr)-OH : The 2-phenylisopropyl (PhiPr or PP) group is engineered for "quasi-orthogonality." The presence of the phenyl ring adjacent to the gem-dimethyl carbon allows for the formation of a highly resonance-stabilized cumyl carbocation. This drastically lowers the activation energy required for ester hydrolysis. As a result, the PhiPr group can be quantitatively removed using extremely mild acidic conditions—such as 1% to 2.25% TFA in dichloromethane (DCM)—leaving standard tBu and Boc protecting groups completely intact[4].

Comparative Data & Performance Metrics

When designing a synthesis, empirical data must guide reagent selection. Table 1 summarizes the operational parameters and expected outcomes for both derivatives.

ParameterFmoc-Glu(OtBu)-OHFmoc-Glu(O-2-PhiPr)-OH
Protecting Group tert-Butyl (tBu)2-Phenylisopropyl (2-PhiPr / PP)
Acid Lability Low (Requires 90-95% TFA)High (Requires 1-3% TFA)
Orthogonality None (Cleaves with global deprotection)Quasi-orthogonal (Stable to piperidine, labile to 1% TFA)
Primary Application Standard linear peptide synthesis[2]On-resin cyclization, side-chain modification[2]
Typical Crude Purity 85-95% (Linear model peptides)[2]70-85% (Cyclic model peptides, post-cyclization)[2]
Cost Efficiency Highly economical[2]Premium (Reserved for complex synthesis)

Workflow Visualization

The decision to use OtBu versus O-2-PhiPr fundamentally alters the SPPS workflow. The diagram below illustrates the divergent pathways.

G A Peptide Assembly on Resin (Fmoc SPPS) B Fmoc-Glu(OtBu)-OH Incorporation A->B Linear Design C Fmoc-Glu(O-2-PhiPr)-OH Incorporation A->C Cyclic Design D Global Cleavage (95% TFA) B->D E Mild Acid Cleavage (1-2.25% TFA in DCM) C->E Orthogonal Deprotection F Linear Peptide (Unprotected Glu) D->F G On-Resin Macrolactamization (e.g., PyBOP/DIPEA) E->G H Global Cleavage (95% TFA) G->H I Cyclic Peptide (Lactam Bridge) H->I

Workflow comparison of global vs. orthogonal deprotection strategies in SPPS.

Self-Validating Experimental Protocols

Protocol A: Standard Linear Synthesis using Fmoc-Glu(OtBu)-OH

Objective : Efficient incorporation and global deprotection for linear sequences.

  • Coupling : Dissolve 4 equivalents (eq) of Fmoc-Glu(OtBu)-OH and 3.95 eq of HATU in DMF. Add 8 eq of DIPEA. Add the activated mixture to the deprotected resin and agitate for 45-60 minutes at room temperature.

  • Validation : Perform a Kaiser test. Colorless resin beads indicate >99% coupling efficiency.

  • Global Cleavage : Treat the dried peptide-resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours. The tBu group is removed concurrently with resin cleavage[1].

  • Isolation : Precipitate the crude peptide dropwise into cold diethyl ether and centrifuge to pellet.

Protocol B: On-Resin Macrolactamization using Fmoc-Glu(O-2-PhiPr)-OH

Objective : Selective side-chain deprotection for lactam bridging (e.g., stapled peptides)[5]. Note: This protocol pairs Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH, as both are labile to 1-2% TFA.

  • Coupling : Incorporate Fmoc-Glu(O-2-PhiPr)-OH using standard DIC/Oxyma or HATU/DIPEA chemistry[4]. Ensure the N-terminal Fmoc of the final amino acid is removed (or acetylated) prior to side-chain deprotection to prevent unwanted polymerization.

  • Orthogonal Deprotection (Self-Validating Step) :

    • Wash the resin thoroughly with DCM to remove all traces of DMF (residual DMF basicity neutralizes dilute TFA).

    • Prepare a solution of 1% TFA in DCM (or 2.25% TFA / 5% TIPS in DCM)[4][5].

    • Treat the resin with the dilute TFA solution for 2-3 minutes. The solution will turn bright yellow due to the release of the Mtt cation from the Lys residue.

    • Drain and repeat the treatment 5-8 times until the drained solution is completely colorless. Causality: The disappearance of the yellow color is a visual, self-validating indicator that both the Mtt and 2-PhiPr groups have been quantitatively removed.

  • Neutralization : Wash the resin with 2% DIPEA in DCM (3 x 2 min) to neutralize residual TFA, followed by DMF washes[5].

  • Macrolactamization : Add 5 eq of PyBOP and 10 eq of DIPEA in NMP to the resin. Agitate for 2–3 hours at 25 °C[5]. Confirm cyclization via a negative Kaiser test.

  • Global Cleavage : Cleave the cyclic peptide from the resin using standard 95% TFA cocktails.

Conclusion

For routine peptide synthesis, Fmoc-Glu(OtBu)-OH remains the undisputed standard due to its robust stability and cost-effectiveness[2]. However, when architectural complexity demands orthogonal control—such as in the synthesis of stapled peptides or targeted protein-protein interaction inhibitors—Fmoc-Glu(O-2-PhiPr)-OH is scientifically indispensable. Its predictable, mild acid lability ensures that delicate intermediates survive the synthetic journey, ultimately yielding high-purity cyclic constructs.

Sources

Comparative

Comparative Guide: 2-Phenylisopropyl vs. Allyl Protecting Groups for Glutamic Acid

In modern solid-phase peptide synthesis (SPPS), the construction of complex architectures—such as lactam-stapled peptides, branched dendrimers, and glycopeptides—relies heavily on orthogonal protecting group strategies....

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Author: BenchChem Technical Support Team. Date: April 2026

In modern solid-phase peptide synthesis (SPPS), the construction of complex architectures—such as lactam-stapled peptides, branched dendrimers, and glycopeptides—relies heavily on orthogonal protecting group strategies. For glutamic acid (Glu), the side-chain carboxylate must be selectively unmasked while the rest of the peptide remains protected.

This guide provides an in-depth, objective comparison of the two premier orthogonal protecting groups for glutamic acid: the 2-phenylisopropyl ester (O-2-PhiPr) and the allyl ester (OAll) . By analyzing their cleavage mechanisms, orthogonality limits, and side-reaction profiles, this guide equips researchers with the data necessary to optimize complex peptide workflows.

Mechanistic Profiling & Causality

2-Phenylisopropyl (O-2-PhiPr): Quasi-Orthogonal Acidolysis

The 2-phenylisopropyl group is a highly acid-labile protecting group designed for Fmoc/tBu SPPS strategies[1].

  • Cleavage Mechanism: Deprotection proceeds via acidolysis using highly dilute trifluoroacetic acid (1–2% TFA in dichloromethane). The exceptional acid lability is driven by the formation of a cumyl carbocation. The positive charge is extensively stabilized by hyperconjugation from the two methyl groups and resonance delocalization across the adjacent phenyl ring.

  • Strategic Advantages: Unlike standard orthogonal groups, the bulky nature of the O-2-PhiPr group provides significant steric hindrance, which efficiently suppresses base-catalyzed aspartimide and glutarimide formation during repetitive Fmoc deprotection cycles[2]. It is frequently paired with the 4-methyltrityl (Mtt) group on lysine for simultaneous unmasking prior to on-resin lactamization.

  • Limitations: It is quasi-orthogonal. Because it relies on the same cleavage mechanism as standard tBu/Boc groups (acidolysis), prolonged exposure to 1% TFA can lead to premature cleavage of sensitive tBu esters or Trt groups.

Allyl (OAll): Fully Orthogonal Metal Catalysis

The allyl ester provides a true third dimension of orthogonality, as its cleavage relies on transition-metal catalysis rather than acid or base[3].

  • Cleavage Mechanism: Deprotection is executed via a Tsuji-Trost reaction using a Palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The Pd(0) undergoes oxidative addition into the allylic C-O bond, generating an electrophilic π -allyl palladium complex. A nucleophilic scavenger (such as phenylsilane, morpholine, or N-methylmorpholine/acetic acid) is required to intercept the allyl cation, preventing re-allylation of the peptide[4].

  • Strategic Advantages: The OAll group is completely stable to both 20% piperidine (Fmoc removal) and 95% TFA (global cleavage)[3]. This absolute orthogonality allows for highly flexible synthetic routing, including automated orthogonal deprotection on modern microwave synthesizers[5].

  • Limitations: The requirement for air-sensitive Pd(0) catalysts introduces workflow complexities. Furthermore, residual palladium can become trapped in the peptide matrix, poisoning subsequent coupling reactions or catalyzing undesired side reactions during global cleavage.

Workflow & Logical Relationships

The selection between PhiPr and OAll dictates the downstream handling of the peptidyl-resin. Below is the logic tree governing these orthogonal deprotection pathways.

G Start Peptidyl-Resin (Glu Protection) PhiPr Glu(O-2-PhiPr) Start->PhiPr OAll Glu(OAll) Start->OAll CleavePhiPr 1-2% TFA / DCM (Acidolysis) PhiPr->CleavePhiPr CleaveOAll Pd(PPh3)4 / Scavenger (Metal Catalysis) OAll->CleaveOAll Result1 Free Carboxyl (tBu/Boc Intact) CleavePhiPr->Result1 Result2 Free Carboxyl (All Groups Intact) CleaveOAll->Result2

Logic tree for orthogonal deprotection of Glu(O-2-PhiPr) vs Glu(OAll).

Lactam Step1 Linear SPPS (Fmoc/tBu Strategy) Step2 Orthogonal Deprotection (Glu & Lys side chains) Step1->Step2 Remove PhiPr/Mtt or OAll/Alloc Step3 On-Resin Lactamization (PyBOP / DIPEA) Step2->Step3 Form amide bridge Step4 Global Cleavage (95% TFA) Step3->Step4 Final deprotection

Workflow for on-resin lactam stapling via orthogonal Glu/Lys deprotection.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both protecting groups, aiding in sequence-specific selection.

Performance MetricFmoc-Glu(O-2-PhiPr)-OHFmoc-Glu(OAll)-OH
Cleavage Reagent 1–2% TFA in DCM[6]Pd(PPh3)4 (0.1–0.3 eq) + Scavenger[4]
Orthogonality Level Quasi-Orthogonal (Kinetic differentiation)Fully Orthogonal (Mechanistic differentiation)
Glutarimide Risk Very Low (Sterically hindered)[2]Moderate (Less sterically hindered)
Cleavage Time 15–30 minutes (multiple short washes)2–4 hours (often requires repetition)
Side-Reaction Risks Premature loss of tBu/Trt groups if overexposedAllylation of Trp/Met; Pd-induced catalyst poisoning
Automation Suitability High (Standard liquid handling)Moderate (Requires specialized solvent lines/washing)[5]
Cost Profile Lower (Inexpensive cleavage reagents)Higher (Expensive Pd catalysts and scavengers)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation steps (e.g., colorimetric changes) to confirm reaction causality and completion.

Protocol A: Selective Deprotection of Glu(O-2-PhiPr)

Objective: Unmask the Glu side-chain while preserving standard tBu/Boc protection.

  • Preparation: Swell the peptidyl-resin in dry DCM for 15 minutes.

  • Cleavage: Treat the resin with a freshly prepared solution of 1% TFA / 5% Triisopropylsilane (TIS) in DCM.

  • Incubation: Agitate for 2–3 minutes, then drain the solvent into a collection flask containing a neutralizing amount of Pyridine or DIPEA (to prevent tBu cleavage in the eluate if mass spec analysis is desired).

  • Repetition: Repeat the 2-minute cleavage step 5 to 8 times.

    • Self-Validation Checkpoint: If co-cleaving Lys(Mtt), the cleavage cocktail will turn a distinct bright yellow due to the trityl cation. Stop the cycles when the drained solution remains completely colorless.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min) to neutralize residual acid.

  • Washing: Wash extensively with DCM and DMF to prepare for subsequent coupling.

Protocol B: Pd(0)-Catalyzed Deprotection of Glu(OAll)

Objective: Unmask the Glu side-chain using transition metal catalysis without affecting acid/base labile groups.

  • Preparation: Swell the peptidyl-resin in dry DCM. Degas the resin by bubbling Argon through the reaction vessel for 10 minutes.

  • Cocktail Preparation: In a dry, Argon-flushed vial, dissolve 0.2 equivalents of Pd(PPh3)4 in a degassed solution of CHCl3 containing 5% Acetic Acid (HOAc) and 2.5% N-methylmorpholine (NMM)[4].

  • Cleavage: Add the cocktail to the resin and agitate under Argon in the dark for 2 hours.

  • Draining & Washing: Drain the reaction vessel. The resin will likely appear dark brown/black due to precipitated palladium species.

  • Palladium Scavenging (Critical Step): Treat the resin with a solution of 0.5% sodium diethyldithiocarbamate and 0.5% DIPEA in DMF for 15 minutes[4].

    • Self-Validation Checkpoint: The diethyldithiocarbamate acts as a strong chelator for Pd. The resin must transition from a dark, discolored state back to its original off-white/yellowish color. If the resin remains dark, repeat this wash step. Failure to remove Pd will result in failed subsequent couplings.

  • Final Wash: Wash the resin sequentially with DMF, DCM, and DMF (3 × 2 min each).

Conclusion & Selection Matrix

The choice between 2-phenylisopropyl and allyl protection for glutamic acid hinges on the specific sequence and the downstream synthetic goals:

  • Select Glu(O-2-PhiPr) when synthesizing sequences prone to aspartimide/glutarimide formation, or when avoiding transition metals is a priority (e.g., in the synthesis of easily oxidized peptides). It is the superior choice for standard lactam stapling if careful control of TFA exposure can be maintained.

  • Select Glu(OAll) when the peptide contains highly acid-sensitive moieties (such as certain glycosylations or delicate lipid conjugates) that cannot tolerate even 1% TFA, or when a fully automated, orthogonal deprotection cycle is required without the risk of premature tBu loss.

References

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at:[Link]

  • Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Corporation. Available at:[Link]

  • On-resin Convergent Synthesis of a Glycopeptide from HIV gp120 Containing a High Mannose N-linked Oligosaccharide. NIH / PMC. Available at:[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at:[Link]

Sources

Validation

Orthogonal Deprotection Strategies for Glutamate: Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(ODmab)-OH

A Senior Application Scientist's Guide to Side-Chain Engineering in SPPS The synthesis of complex peptide architectures—such as lactam-bridged cyclic peptides, branched polyglutamates, and site-specifically conjugated th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Side-Chain Engineering in SPPS

The synthesis of complex peptide architectures—such as lactam-bridged cyclic peptides, branched polyglutamates, and site-specifically conjugated therapeutics—requires a robust three-dimensional orthogonal protection strategy. While the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology relies on base-labile N-terminal deprotection and highly acid-labile (95% TFA) global cleavage, side-chain modifications demand protecting groups that can be selectively removed on-resin without disrupting the peptide backbone or other protected side chains.

This guide provides an objective, data-driven comparison of two premier orthogonal protecting groups for Glutamic acid: the hyper-acid-sensitive 2-phenylisopropyl ester (2-PhiPr / OPp) and the hydrazine-labile ODmab ester .

Mechanistic Deep Dive: The Chemistry of Orthogonality

To master orthogonal deprotection, one must understand the thermodynamic and kinetic drivers of the cleavage mechanisms.

Fmoc-Glu(O-2-PhiPr)-OH: The Hyper-Acid Sensitive Approach

The 2-phenylisopropyl (2-PhiPr) group leverages carbocation stability to achieve cleavage at extremely low acid concentrations[1]. When exposed to 1–2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), the ester bond is protonated and rapidly cleaves to form a highly stabilized 2-phenylpropyl carbocation.

Causality in Experimental Design: Because the resulting carbocation is highly reactive, it can back-alkylate electron-rich side chains (like Trp or Tyr). Therefore, a scavenger such as Triisopropylsilane (TIS) is mandatory. Furthermore, because 1% TFA is used, this strategy is incompatible with hyper-acid-sensitive resins like 2-Chlorotrityl chloride (2-CTC) or Sieber amide, which will prematurely release the entire peptide chain[1],.

PhiPr_Workflow Step1 Glu(O-2-PhiPr) Resin Step2 1% TFA in DCM Step1->Step2 Step3 Free Carboxylate Step2->Step3 Step4 DIPEA Neutralization Step3->Step4 Step5 On-Resin Cyclization Step4->Step5

Workflow for 2-PhiPr mild acid deprotection and on-resin modification.

Fmoc-Glu(ODmab)-OH: The Hydrazine-Labile Two-Step Approach

The ODmab group (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester) offers true orthogonality to acid-based strategies[2]. It is completely stable to 20% piperidine (used in Fmoc removal) and 95% TFA, making it "quasi-orthogonal" in standard Fmoc SPPS.

Causality in Experimental Design: Cleavage is achieved via 2% hydrazine in DMF, which initiates a two-step cascade. First, hydrazine attacks the dimedone moiety, releasing an indazole byproduct. Second, the resulting p-aminobenzyl ester intermediate undergoes a spontaneous 1,6-elimination to liberate the free carboxylic acid[2],[3]. Because the indazole byproduct strongly absorbs UV light at 290 nm, this reaction provides a built-in self-validating analytical signal[2].

ODmab_Mechanism A Peptidyl-Glu(ODmab) B 2% Hydrazine/DMF A->B C p-aminobenzyl ester B->C Step 1 D Indazole Byproduct B->D UV 290nm E 1,6-Elimination C->E F Free Glu Carboxylate E->F Step 2

Two-step ODmab deprotection via hydrazinolysis and 1,6-elimination.

Comparative Performance Matrix

FeatureFmoc-Glu(O-2-PhiPr)-OHFmoc-Glu(ODmab)-OH
Cleavage Reagents 1–2% TFA, 1% TIS in DCM2% Hydrazine monohydrate in DMF
Orthogonality Profile Orthogonal to Fmoc, tBu, AllylOrthogonal to tBu, Allyl, Trt
Fmoc Compatibility Fully compatible (Retains N-terminal Fmoc)Incompatible (Hydrazine removes Fmoc)
Resin Compatibility Requires acid-stable resins (Wang, Rink Amide)Compatible with hyper-acid-sensitive resins (2-CTC)
Analytical Monitoring LC-MS of micro-cleavageReal-time UV absorbance at 290 nm[2]
Known Side Reactions Premature peptide cleavage from resinSluggish 1,6-elimination; Lysine modification via HBTU[3]

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your synthesis, the following protocols have been designed as self-validating systems. Do not proceed to cyclization or branching without confirming the analytical checkpoints.

Protocol A: Selective Deprotection of 2-PhiPr

Use this protocol when the N-terminal Fmoc must be preserved, and the peptide is anchored to a standard acid-stable resin.

  • Resin Preparation: Swell the peptidyl-resin in dry DCM for 30 minutes.

  • Acidic Cleavage: Prepare a fresh solution of 1% TFA and 1% TIS in DCM. Add 10 mL per gram of resin.

  • Agitation: Gently agitate for 10 minutes at room temperature. Filter and collect the flow-through.

  • Iteration: Repeat Step 2 and 3 two more times (Total 3 x 10 min)[1].

  • Neutralization: Wash the resin thoroughly with DCM (5x), followed by DMF (5x). Neutralize the resin bed by washing with 5% DIPEA in DMF for 5 minutes.

  • Self-Validation Checkpoint: Perform a micro-cleavage on 1 mg of resin using 95% TFA/H2O/TIS (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. You must observe a mass shift of -118 Da (loss of the PhiPr group) relative to the protected precursor, with no presence of the +118 Da species.

Protocol B: Hydrazinolysis of ODmab

Use this protocol when synthesizing on 2-CTC resin or when mild basic conditions are preferred. Critical: The N-terminus must be Boc-protected or already coupled to prevent Fmoc loss and pyroglutamate formation[3],.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes.

  • Hydrazinolysis: Treat the resin with 2% hydrazine monohydrate in DMF (25 mL/g resin) for 3 minutes[2].

  • Self-Validation Checkpoint (Real-Time): Collect the column eluant and measure the UV absorbance at 290 nm using a 0.1 mm path-length cell[2]. The presence of the indazole byproduct confirms the removal of the ivDde moiety.

  • Iteration: Repeat the hydrazine treatment until the absorbance at 290 nm drops to baseline.

  • Salt Conversion: Wash the resin with 5% DIPEA in DMF to convert the transient hydrazine salt of the glutamic acid to a DIPEA salt[2]. Wash extensively with DMF.

  • Self-Validation Checkpoint (Elimination Verification): Because the secondary 1,6-elimination step can be sequence-dependent and sluggish[3], perform a micro-cleavage and LC-MS analysis. Ensure there is no intermediate mass (+105 Da) corresponding to the uncollapsed p-aminobenzyl ester.

Strategic Selection Guide

As an application scientist, choosing between these two groups dictates the entire synthetic route:

  • Choose Fmoc-Glu(O-2-PhiPr)-OH if your synthetic route requires the N-terminal Fmoc group to remain intact during the side-chain deprotection (e.g., for subsequent backbone elongation after a branching event). It is the superior choice for avoiding the complex side-reactions associated with Dmab intermediates, provided you are not using a 2-CTC resin[1].

  • Choose Fmoc-Glu(ODmab)-OH if you are synthesizing aggregation-prone peptides on a 2-CTC resin where even 1% TFA would cause catastrophic loss of the peptide chain. However, you must cap the N-terminus with Boc prior to hydrazine treatment, and you should avoid using HBTU for subsequent cyclizations, as the transient Dmab intermediates have been shown to irreversibly modify Lysine ϵ -amino groups under these conditions[3]. PyBOP or DIC/HOAt are strongly recommended instead.

Sources

Comparative

HPLC retention time and purity analysis of Fmoc-Glu-2-phenylisopropyl ester

An in-depth comparative analysis of the high-performance liquid chromatography (HPLC) retention profiles and synthesis purity of Fmoc-Glu(O-2-PhiPr)-OH against standard glutamic acid derivatives. Executive Summary: The C...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the high-performance liquid chromatography (HPLC) retention profiles and synthesis purity of Fmoc-Glu(O-2-PhiPr)-OH against standard glutamic acid derivatives.

Executive Summary: The Challenge of Orthogonality in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the synthesis of complex architectures—such as side-chain to side-chain lactam bridged cyclic peptides—requires protecting groups that can be removed under highly specific conditions without disturbing the rest of the molecule[1].

While Fmoc-Glu(OtBu)-OH remains the gold standard for linear peptide synthesis due to its cost-effectiveness and stability, it requires harsh global cleavage conditions (95% Trifluoroacetic acid, TFA) that simultaneously cleave the peptide from the resin. To achieve on-resin cyclization, researchers must employ a quasi-orthogonal strategy. Fmoc-Glu(O-2-PhiPr)-OH (Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) provides this orthogonality. The 2-phenylisopropyl (2-PhiPr) group is highly acid-labile and can be selectively removed with 1% TFA, leaving tert-butyl (tBu) groups and the resin linkage intact[2].

Mechanistic Grounding: Why 2-Phenylisopropyl?

The causality behind the experimental utility of the 2-PhiPr group lies in physical organic chemistry. The cleavage of ester protecting groups in acidic conditions proceeds via the formation of a carbocation intermediate.

  • Standard tBu Group: Forms a tert-butyl cation, stabilized only by hyperconjugation from adjacent methyl groups. This requires strong acid (>90% TFA) to force the equilibrium.

  • 2-PhiPr Group: Forms a 2-phenylisopropyl cation. This intermediate is dramatically stabilized by both hyperconjugation (from the two methyl groups) and resonance delocalization (from the adjacent phenyl ring). This lowered activation energy allows the ester to be cleaved by mild 1–4% TFA in dichloromethane (DCM) within 15 minutes[3].

Workflow: On-Resin Cyclization Strategy

The true value of Fmoc-Glu(O-2-PhiPr)-OH is realized when paired with an orthogonally protected amine, such as Fmoc-Lys(Mtt)-OH. Both the 2-PhiPr and Mtt groups are cleaved by 1% TFA, unmasking the free carboxyl and amino groups for on-resin macrolactamization prior to global cleavage[4].

SPPS_Workflow Start Resin-Bound Linear Peptide (Fmoc-Glu(O-2-PhiPr) & Lys(Mtt)) Deprotect Selective Deprotection (1% TFA in DCM) Start->Deprotect Mild Acid Intermediate Unmasked Side Chains (Free -COOH & -NH2) Deprotect->Intermediate Removes 2-PhiPr & Mtt Cyclize On-Resin Macrolactamization (PyBOP / DIPEA) Intermediate->Cyclize Coupling Cleavage Global Cleavage (95% TFA Cocktail) Cyclize->Cleavage Strong Acid Final Pure Cyclic Peptide (Ready for HPLC) Cleavage->Final Resin Release

Workflow for on-resin side-chain cyclization using Fmoc-Glu(O-2-PhiPr)-OH.

Comparative HPLC Retention Time Analysis

During the synthesis optimization phase, it is often necessary to analyze the linear, fully protected peptide via RP-HPLC before proceeding to cyclization. The choice of protecting group drastically alters the hydrophobicity of the peptide, which is directly reflected in its chromatographic retention time ( tR​ ).

The 2-PhiPr group introduces significant steric bulk and an aromatic ring, making it highly lipophilic. When analyzing a peptide containing an intact Glu(O-2-PhiPr) residue on a standard C18 reverse-phase column, researchers will observe a pronounced rightward shift (delayed elution) compared to OtBu or Allyl (OAll) protected variants[5].

Table 1: Relative RP-HPLC Retention Shifts (Model Peptide) Conditions: C18 Column, 5-65% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 30 mins.

Protecting Group on GluLipophilicity ContributionRelative Retention Time ( tR​ )Chromatographic Behavior
-OAll (Allyl) Low~ 11.0 minElutes earliest; minimal hydrophobic interaction.
-OtBu (tert-Butyl) Moderate~ 12.5 minStandard baseline; moderate hydrophobic retention.
-O-2-PhiPr High ~ 18.5 min Significant delay due to strong pi-pi and hydrophobic interactions with the C18 stationary phase.

Diagnostic Tip: If the 1% TFA deprotection step is successful, the HPLC peak at ~18.5 min will completely disappear, replaced by a new peak at ~10.0 min representing the unmasked, highly polar free carboxylic acid.

Comparative Purity Analysis: Linear vs. Cyclic Peptides

The selection between Fmoc-Glu(OtBu)-OH and Fmoc-Glu(O-2-PhiPr)-OH represents a trade-off between linear stability and cyclic efficiency[2].

Because the 2-PhiPr group is so sensitive, trace acidic impurities in solvents (e.g., degrading DCM) can cause premature, partial deprotection during long linear syntheses, slightly lowering the crude purity of the linear precursor. However, for cyclic peptides, the ability to cyclize on-resin via 2-PhiPr prevents the massive intermolecular cross-linking and oligomerization that plagues solution-phase cyclization of OtBu-derived peptides[1].

Table 2: Crude and Final Purity Outcomes

Target ArchitectureGlutamic Acid DerivativeCrude Purity (Pre-Purification)Final Purity (Post-HPLC)Mechanistic Limitation
Linear Peptide Fmoc-Glu(OtBu)-OH85 – 95% > 98%None. Highly stable to standard SPPS bases (piperidine).
Linear Peptide Fmoc-Glu(O-2-PhiPr)-OH80 – 90%> 98%Slight premature cleavage if trace acids are present.
Cyclic Peptide Fmoc-Glu(OtBu)-OH< 40% (Solution phase)> 95%Requires high dilution in solution to prevent oligomerization.
Cyclic Peptide Fmoc-Glu(O-2-PhiPr)-OH 70 – 85% (On-resin) > 97% Optimal. Pseudodilution effect on resin prevents cross-linking.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of Step 1 is analytically verified by Step 2.

Protocol 1: On-Resin Selective Deprotection of 2-PhiPr[6]

Objective: Selectively remove the 2-PhiPr group without cleaving the peptide from the linker.

  • Resin Swelling: Swell 0.1 mmol of the fully protected peptide-resin in 5 mL of Dichloromethane (DCM) for 20 minutes. Drain.

  • Acid Treatment: Prepare a fresh solution of 1% (v/v) TFA and 1% (v/v) Triisopropylsilane (TIS, as a carbocation scavenger) in DCM.

  • Cleavage: Add 5 mL of the cleavage cocktail to the resin. Agitate gently for 3 minutes. Drain the solution into a collection flask containing 10% Pyridine in Methanol (to neutralize the TFA and prevent further degradation of the cleaved byproduct).

  • Repetition: Repeat the 3-minute 1% TFA treatment 5 to 7 times.

  • Validation Wash: Wash the resin with DCM (3 x 1 min), then 5% N,N-Diisopropylethylamine (DIPEA) in DCM (3 x 2 min) to neutralize the resin bed prior to macrolactamization.

Protocol 2: RP-HPLC Validation of Deprotection

Objective: Confirm complete removal of the 2-PhiPr group before adding cyclization reagents.

  • Micro-Cleavage: Remove a few beads (~1 mg) from the resin bed after Protocol 1.

  • Global Cleavage: Treat the analytical beads with 100 µL of 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour to strip all remaining protecting groups and release the peptide.

  • Precipitation: Precipitate the peptide using 1 mL of ice-cold diethyl ether. Centrifuge and dissolve the pellet in 200 µL of 50:50 Water/Acetonitrile.

  • HPLC Injection: Inject 10 µL onto an analytical C18 RP-HPLC column.

  • Self-Validation Check:

    • Pass: A single sharp peak eluting earlier in the gradient (free -COOH).

    • Fail: A peak eluting significantly later indicates incomplete removal of the bulky 2-PhiPr group. Return to Protocol 1, Step 3.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Available at:[Link]

  • Amso, Z., et al. (2022). Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5. Frontiers in Chemistry. Available at:[Link]

  • Roviello, G., et al. (2022). Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2. Pharmaceuticals (MDPI). Available at:[Link]

Sources

Validation

Mass Spectrometry Validation of Fmoc-Glu(O-2-PhiPr)-OH Selective Cleavage: A Comparative Guide for On-Resin Cyclization

The synthesis of conformationally constrained peptides, such as those featuring side-chain to side-chain lactam bridges, relies heavily on the strategic selection of orthogonally protected amino acids. For glutamic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of conformationally constrained peptides, such as those featuring side-chain to side-chain lactam bridges, relies heavily on the strategic selection of orthogonally protected amino acids. For glutamic acid (Glu), the 2-phenylisopropyl (2-PhiPr) ester has emerged as a premier protecting group due to its high acid lability. It can be selectively removed under very mild acidic conditions—typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)—while leaving standard tert-butyl (tBu)-based side-chain protecting groups and the resin linkage intact 1.

This "quasi-orthogonality" is highly advantageous in solid-phase parallel synthesis for creating cyclic peptoids and complex therapeutics 2. However, the narrow thermodynamic window between selective ester hydrolysis and premature global cleavage demands rigorous mass spectrometry (MS) validation. This guide objectively compares 2-PhiPr with alternative protecting groups and provides a self-validating experimental framework for its application.

Comparative Evaluation of Glutamic Acid Protecting Groups

Before committing to the 2-PhiPr strategy, it is critical to compare its performance against alternative protecting groups. While groups like Allyl (OAll) offer true orthogonality, they require heavy metal catalysts which can complicate downstream purification and reduce overall yield.

Table 1: Comparative Evaluation of Glutamic Acid Side-Chain Protecting Groups

Protecting GroupCleavage ConditionOrthogonality to Fmoc/tBuPrimary ApplicationDrawbacks
2-Phenylisopropyl (2-PhiPr) 1–2% TFA in DCMExcellent (Quasi-orthogonal)On-resin lactamization, side-chain conjugationsHighly acid-sensitive; requires precise TFA control to prevent resin cleavage
Allyl (OAll) Pd(PPh3)4 / PhSiH3True OrthogonalComplex multi-cyclic peptidesRequires palladium catalysts; post-cleavage metal cleanup can be difficult
tert-Butyl (OtBu) 95% TFA (Global)N/A (Standard)Standard linear SPPSCannot be selectively cleaved on-resin
Dmab 2% Hydrazine in DMFTrue OrthogonalBase-labile selective deprotectionHydrazine can cause side reactions (e.g., aspartimide formation)

Mechanistic Workflow: Selective Cleavage & Cyclization

The utility of Fmoc-Glu(O-2-PhiPr)-OH is best realized when paired with an equally labile amine protecting group, such as the 4-methyltrityl (Mtt) group on Lysine. At designated cyclization sites, these functionalities are deprotected simultaneously with dilute TFA, allowing for PyBOP-mediated macrolactamization directly on the solid support 3.

Workflow A Linear SPPS Assembly (Fmoc-Glu(O-2-PhiPr) & Lys(Mtt)) B Selective Deprotection (1-2% TFA in DCM) A->B Removes 2-PhiPr & Mtt C On-Resin Macrolactamization (PyBOP / DIPEA) B->C Free -COOH & -NH2 D Global Cleavage & Deprotection (95% TFA Cocktail) C->D Lactam Bridge Formed E LC-MS / MALDI-TOF Validation (Mass Shift Analysis) D->E Crude Peptide Release

Figure 1: Workflow for on-resin macrolactamization using Fmoc-Glu(O-2-PhiPr) selective cleavage.

Self-Validating Experimental Protocol: 2-PhiPr Cleavage

To ensure trustworthiness and reproducibility, the following protocol incorporates an intermediate MS validation step. This creates a self-validating system where the success of the deprotection is analytically confirmed before proceeding to the costly cyclization step.

Step 1: Resin Swelling
  • Action: Suspend the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Causality: DCM provides optimal swelling for polystyrene-based resins, maximizing the accessibility of the highly acid-labile 2-PhiPr ester to the cleavage cocktail.

Step 2: Mild Acidic Cleavage
  • Action: Prepare a fresh cocktail of 1% TFA and 1% Triisopropylsilane (TIS) in DCM. Treat the resin for 3 minutes, drain, and repeat 5 to 10 times.

  • Causality: The 2-PhiPr ester is cleaved via an SN1 mechanism, generating a stable 2-phenylisopropyl carbocation. TIS acts as a crucial scavenger to quench this carbocation, preventing the irreversible re-alkylation of electron-rich residues (e.g., Trp, Tyr). Using short, repeated batch treatments prevents the localized buildup of TFA that could prematurely cleave the peptide from the Wang or Rink Amide linker.

Step 3: Intermediate MS Validation (The "Micro-Cleavage")
  • Action: Withdraw a micro-aliquot (~1–2 mg) of the treated resin. Treat with a standard 95% TFA / 2.5% TIS / 2.5% H2O cocktail for 1 hour to globally cleave the peptide from the support. Precipitate in cold ether and analyze via MALDI-TOF or LC-MS.

  • Causality: This diagnostic step prevents downstream failure. By confirming the quantitative removal of the 2-PhiPr group prior to cyclization, the researcher validates the efficacy of Step 2 without risking the entire batch.

Step 4: On-Resin Macrolactamization
  • Action: Wash the main resin batch thoroughly with 5% DIPEA in DMF to neutralize residual TFA. Add PyBOP (3 eq.) and DIPEA (6 eq.) in DMF. React for 2–4 hours.

  • Causality: PyBOP efficiently activates the newly liberated γ-carboxyl group of the Glutamic acid, facilitating nucleophilic attack by the free side-chain amine to form the stable lactam bridge.

Step 5: Final Global Cleavage
  • Action: Treat the cyclized peptide-resin with the 95% TFA cocktail for 2 hours.

  • Causality: Releases the fully deprotected, cyclized peptide for final MS characterization and preparative HPLC purification.

Mass Spectrometry Validation Strategy

Mass spectrometry, particularly MALDI-TOF, is routinely utilized to verify the selective deprotection and subsequent cyclization of these modified peptides 4. The analytical logic relies on tracking specific mass shifts (Δ Da) corresponding to the loss of protecting groups and the expulsion of water during lactam formation. Distinct mass peaks allow researchers to easily distinguish between linear starting materials, deprotected intermediates, and the final cyclic product 5.

MS_Logic Start Resin-Bound Peptide [M(protected)] Step1 Post 1% TFA Cleavage Expected: [M - 2-PhiPr] Start->Step1 1% TFA / DCM Error1 Incomplete Cleavage Peak:[M(protected)] remains Start->Error1 Insufficient Time/Acid Error2 Premature Global Cleavage Peak: Free Peptide Mass Start->Error2 Acid Concentration > 2% Step2 Post Cyclization Expected: [M - 2-PhiPr - H2O] Step1->Step2 PyBOP Coupling

Figure 2: Diagnostic mass spectrometry logic for validating 2-PhiPr cleavage and cyclization.

Table 2: Expected Mass Shifts in MS Analysis (Example: Model Peptide with Glu(O-2-PhiPr) and Lys(Mtt))

Analytical StageChemical EventExpected Mass Shift (Δ Da)Diagnostic Implication
Pre-Cleavage (Microcleavage) Fully protected peptideBaseline [M+H]⁺Confirms successful linear synthesis
Post 1% TFA Treatment Loss of 2-PhiPr group- 118.1 DaValidates selective ester hydrolysis
Post 1% TFA Treatment Loss of Mtt group (if paired)- 256.3 DaValidates selective amine deprotection
Post PyBOP Treatment Lactam ring formation- 18.0 Da (Loss of H₂O)Confirms successful macrolactamization

Note: The mass shift for 2-PhiPr (-118.1 Da) accounts for the loss of the C₉H₁₁ radical (119.16 Da) and the addition of a proton (1.01 Da) to form the free carboxylic acid.

Conclusion

The Fmoc-Glu(O-2-PhiPr)-OH building block is a powerful tool for the synthesis of conformationally constrained peptides. However, its successful application hinges on precise control of acidic cleavage conditions and rigorous, stage-gated mass spectrometry validation. By implementing the self-validating protocol outlined above, researchers can confidently execute on-resin macrolactamizations while minimizing the risk of premature cleavage or incomplete deprotection.

References

  • ACS Combinatorial Science. Facile Solid-Phase Parallel Synthesis of Linear and Cyclic Peptoids for Comparative Studies of Biological Activity.[Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Conformationally Constrained Glucagon-Like Peptide-1 Derivatives with Increased Plasma Stability and Prolonged in Vivo Activity.[Link]

  • Biomacromolecules. Synthesis and in Vitro Hydroxyapatite Binding of Peptides Conjugated to Calcium-Binding Moieties.[Link]

  • US Patent 8759259B2. Compositions and methods for producing cyclic peptoid libraries. 5

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Glu-2-phenylisopropyl ester proper disposal procedures

Operational Guide: Handling, Selective Cleavage, and Disposal of Fmoc-Glu(2-phenylisopropyl ester)-OH As a Senior Application Scientist, I frequently guide laboratories through the synthesis of complex cyclic peptides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Selective Cleavage, and Disposal of Fmoc-Glu(2-phenylisopropyl ester)-OH

As a Senior Application Scientist, I frequently guide laboratories through the synthesis of complex cyclic peptides and modified sequences. In these advanced workflows, Fmoc-Glu(2-phenylisopropyl ester)-OH (often abbreviated as Fmoc-Glu(OPhiPr)-OH) serves as an indispensable building block. Its 2-phenylisopropyl side-chain protecting group is hyper-acid-labile, allowing for orthogonal deprotection using very mild acid (1-2% TFA) while leaving standard tert-butyl (tBu) groups intact. This precise chemical control is critical for downstream applications, such as on-resin lactamization or the controlled generation of backbone pyroglutamyl imide moieties 1.

However, the specific chemical properties that make this reagent so valuable also dictate strict operational and disposal logistics. Because its cleavage relies on halogenated solvents and corrosive acids, the resulting effluent cannot be routed through standard organic waste streams. This guide provides a self-validating system for the safe handling, experimental application, and compliant disposal of Fmoc-Glu(OPhiPr)-OH and its associated waste streams.

Physicochemical Properties & Safety Profile

Before designing a disposal protocol, we must establish the baseline physical and hazard characteristics of the reagent 2.

PropertySpecificationOperational Implication
Chemical Name Fmoc-Glu(2-phenylisopropyl ester)-OHDefines the orthogonal protection strategy.
CAS Number 207305-97-3Required for accurate waste manifest labeling.
Molecular Weight 487.55 g/mol Used for stoichiometric calculations during coupling.
Storage Temperature -15°C to -25°CMoisture-sensitive; requires desiccation before opening.
Cleavage Conditions 1-2% TFA in DCMGenerates halogenated, acidic liquid waste.
Primary Hazard (Solid) Mild irritantTreat as potentially hazardous organic solid waste 3.

Experimental Protocol: Selective Deprotection & Waste Generation

To properly classify the waste, we must first define the operational workflow that generates it. The detachment of the PhiPr group is an acid-catalyzed equilibrium. Carrying out the reaction in a standard batch flask often fails to achieve complete detachment; therefore, a continuous flow or repeated batch method is required 4.

Step-by-Step Methodology: 1% TFA On-Resin Cleavage

  • Resin Swelling: Suspend the peptidyl-resin in Dichloromethane (DCM) (10 mL/g of resin) and agitate gently for 30 minutes.

    • Causality: DCM optimally swells polystyrene-based resins, maximizing the diffusion of the cleavage cocktail into the polymer matrix and ensuring uniform reagent access to the peptide backbone.

  • Cocktail Preparation: Prepare a fresh cleavage solution of 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in 97% DCM (v/v/v).

    • Causality: The cleavage of the PhiPr group generates a highly reactive 2-phenylisopropyl carbocation. TIS acts as a nucleophilic scavenger to trap this cation, preventing it from re-alkylating electron-rich amino acid side chains (e.g., Trp, Tyr, Met) 4.

  • Cleavage Reaction: Drain the swelling solvent and add the cleavage cocktail to the resin. Agitate for 3 to 5 minutes.

  • Effluent Collection (Waste Generation): Filter the effluent directly into a dedicated collection flask. Do not route this to standard organic waste.

  • Iteration: Repeat the cleavage step (Steps 3-4) 5 to 7 times.

    • Causality: Because the detachment is an equilibrium process, continually removing the detached protecting group and replenishing the acid is required to drive the reaction to 100% completion 4.

  • Neutralization Wash: Wash the resin three times with 5% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) to neutralize residual TFA, followed by standard DCM washes.

Waste Segregation and Disposal Procedures

The workflow above generates two distinct waste streams: the solid reagent itself (unused or spilled) and the highly regulated liquid cleavage effluent.

Protocol A: Liquid Waste Disposal (Cleavage Effluents)

  • Segregation: The effluent from the PhiPr cleavage contains DCM and TFA. It MUST be segregated into a clearly labeled "Halogenated Acidic Organic Waste" container.

    • Causality: DCM is a halogenated solvent that requires specialized high-temperature incineration to prevent the environmental release of toxic dioxins. The presence of TFA makes the solution corrosive, meaning it cannot be stored in standard metal drums.

  • Compatibility Check: Never mix this acidic waste with strong bases, azides, or cyanide-containing waste streams.

    • Causality: Mixing acids with azides generates explosive and highly toxic hydrazoic acid gas.

  • Storage: Use a vented cap on the waste container.

    • Causality: DCM is highly volatile (Boiling Point: 39.6°C). Sealed containers can pressurize at room temperature, leading to catastrophic rupture. Store in a secondary containment tray within a ventilated flammable storage cabinet.

  • Final Disposal: Transfer the container to a licensed hazardous waste disposal contractor 3.

Protocol B: Solid Waste Disposal (Unused Reagent & Empty Containers)

  • Containment: For unused, degraded, or expired Fmoc-Glu(OPhiPr)-OH, keep the powder in its original sealed container.

  • Labeling: Place the material into a compatible container labeled "Non-Hazardous/Organic Solid Chemical Waste." While not acutely toxic, standard laboratory compliance dictates treating all synthetic amino acid derivatives as potentially hazardous solid waste 3.

  • Empty Vials: Vials that held the pure reagent must be triple-rinsed with a compatible solvent (e.g., DMF or DCM).

    • Causality: Empty containers retain product residue. The rinsate must be captured and routed to the liquid waste stream (Protocol A). Once triple-rinsed, the glass vial can be disposed of in standard laboratory glass recycling.

Decision Workflow for Disposal Routing

To ensure compliance across laboratory personnel, follow the logical routing diagram below when handling Fmoc-Glu(OPhiPr)-OH materials.

DisposalWorkflow Start Fmoc-Glu(OPhiPr)-OH Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/Resin) Decision1->Solid Unused/Spill/Vials Liquid Liquid Waste (Cleavage Effluent) Decision1->Liquid Post-Reaction SolidDisp Organic Solid Waste Stream (Incineration) Solid->SolidDisp Decision2 Contains DCM/TFA? Liquid->Decision2 HaloWaste Halogenated Acidic Organic Waste Stream Decision2->HaloWaste Yes (Standard 1% TFA in DCM) NonHaloWaste Non-Halogenated Organic Waste Stream Decision2->NonHaloWaste No (e.g., DMF washes)

Decision workflow for the disposal of Fmoc-Glu(OPhiPr)-OH solid and liquid waste streams.

Spill Management & Emergency Logistics

In the event of an accidental release, immediate and methodical action is required to maintain operational safety.

Step-by-Step Methodology: Spill Cleanup

  • Solid Spill (Pure Powder):

    • Don appropriate PPE (nitrile gloves, safety glasses with side shields, and a lab coat).

    • Carefully sweep the solid into a dustpan using a dedicated laboratory brush. Do not use water or wet paper towels initially, as this may cause the hydrophobic powder to clump and smear, complicating removal.

    • Transfer the swept solid into a sealable container and dispose of it via Protocol B.

    • Wipe the affected benchtop with a DCM-dampened lint-free cloth to remove residual dust, disposing of the cloth in solid organic waste.

  • Liquid Spill (Cleavage Cocktail):

    • If the spill exceeds 50 mL, temporarily evacuate the immediate area to allow the HVAC system to clear the volatile DCM fumes.

    • Apply an acid-neutralizing spill absorbent (containing sodium bicarbonate or calcium carbonate) directly onto the liquid to neutralize the TFA.

    • Validation Step: Wait for the effervescence (bubbling) to completely stop, indicating that the acid has been fully neutralized.

    • Sweep the absorbed, neutralized material into a heavy-duty plastic bag, seal it, and label it as "Halogenated Hazardous Waste" for contractor pickup.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Glu-2-phenylisopropyl ester

Navigating the landscape of peptide synthesis requires not only a deep understanding of chemical reactivity but also an unwavering commitment to safety. Fmoc-Glu-2-phenylisopropyl ester (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the landscape of peptide synthesis requires not only a deep understanding of chemical reactivity but also an unwavering commitment to safety. Fmoc-Glu-2-phenylisopropyl ester (CAS No. 200616-39-3) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), valued for its unique, acid-labile 2-phenylisopropyl (O-2-PhiPr) side-chain protecting group.[1][2] While its utility is clear, ensuring the safety of the professionals who handle it is paramount.

This guide moves beyond a simple checklist. It provides a comprehensive framework for risk assessment and personal protective equipment (PPE) selection, grounded in the specific physicochemical properties of the compound and the operational realities of the modern research laboratory. Our goal is to empower you, the researcher, to make informed decisions that ensure both personal safety and experimental integrity.

Situational Hazard Analysis: Understanding the Risk Profile

Fmoc-Glu-2-phenylisopropyl ester is typically supplied as a white to pale yellow powder or solid chunks.[1] Its hazard profile is primarily dictated by its physical form and its intended use within a broader chemical workflow. A thorough risk assessment must consider the following potential routes of exposure.

  • Inhalation: As a fine powder, the primary and most significant risk during handling—particularly during weighing and transfer—is the generation of airborne dust.[3] Inhalation of fine chemical powders can lead to respiratory tract irritation.[4]

  • Dermal Contact: Direct skin contact with the compound or solutions containing it can occur during transfers, solution preparation, or cleanup. While specific toxicological data is limited, all non-biologic chemicals should be treated as potentially hazardous upon skin contact.[5]

  • Eye Contact: Airborne dust or accidental splashes of solutions containing the compound can cause significant eye irritation.[4][6] The eyes are particularly sensitive to chemical insults, making robust protection non-negotiable.

It is critical to recognize that this compound is rarely used in isolation. It is a component in Fmoc-based SPPS, a process that involves a host of other hazardous materials, including:

  • Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are common.[7][8]

  • Deprotection Reagents: Piperidine, a toxic and corrosive base, is used to remove the Fmoc group.[9][10]

  • Cleavage Reagents: Strong acids like Trifluoroacetic acid (TFA) are used in the final cleavage step.[7]

Therefore, the selected PPE must not only protect against the solid amino acid derivative but also be compatible with the other reagents involved in the workflow.

The Protective Ensemble: A Component-by-Component Breakdown

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[11][12] This standard requires a written Chemical Hygiene Plan (CHP) that outlines specific protective measures. The following PPE recommendations form the core of a robust safety protocol for handling Fmoc-Glu-2-phenylisopropyl ester.

Hand Protection: The First Line of Defense

The choice of glove material is critical and must be based on chemical compatibility.

  • Recommended: Nitrile Gloves. Nitrile rubber provides excellent general-purpose chemical resistance, making it suitable for handling the solid compound and for incidental contact with many common organic solvents like DMF and weak acids.[13][14][15][16]

  • Not Recommended: Latex Gloves. While suitable for biological hazards, latex gloves offer poor protection against many organic solvents and are not recommended for chemical laboratories.[17][18]

Field-Proven Insight: Always use a minimum thickness of >0.11 mm for nitrile gloves.[3] For extended contact or when working with aggressive solvents or cleavage cocktails containing TFA, consider using thicker specialty gloves (e.g., butyl rubber) or double-gloving with two pairs of nitrile gloves.[19] Always inspect gloves for tears or punctures before use and remove them immediately upon contamination, washing hands thoroughly afterward.

Body Protection: Shielding Against Spills and Splashes

A lab coat is a non-negotiable component of your PPE.

  • Material: A lab coat made of 100% cotton or a flame-resistant (FR) material like Nomex® is strongly recommended.[20] Polyester-cotton blends offer poor protection against flammable solvents often used in peptide synthesis and can melt onto the skin if ignited.[21]

  • Style: The coat should be knee-length, have long sleeves with knitted or elastic cuffs, and feature snap closures for rapid removal in an emergency.[21][22]

Operational Mandate: The lab coat must be worn fully fastened at all times within the laboratory.[23] It should be removed before exiting the lab to prevent the spread of contamination.[23] For tasks involving large volumes of corrosive liquids, supplement the lab coat with a chemical-resistant apron.[24]

Eye and Face Protection: A Critical Barrier

Protecting your vision is of utmost importance.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are required whenever handling the solid or its solutions.[25] Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes of cleavage reagents), a full-face shield should be worn over the chemical splash goggles.[6]

Respiratory Protection: Preventing Inhalation Exposure

Engineering controls, such as a certified chemical fume hood, are the preferred method for controlling airborne hazards.[26]

  • When Handling Solids: All weighing and transfer operations of the powdered Fmoc-Glu-2-phenylisopropyl ester should be performed inside a chemical fume hood or a ventilated balance enclosure.

  • When Engineering Controls are Insufficient: If a fume hood is not available for weighing, a NIOSH-approved respirator is mandatory. A half-mask particulate respirator with N95-rated filters is the minimum requirement for protection against chemical dusts.[25][27]

Regulatory Compliance: Any use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing as mandated by OSHA (29 CFR 1910.134).[6][28]

Operational and Disposal Plans

Integrating PPE into your workflow is essential for creating a self-validating system of safety.

Step-by-Step Handling Protocol (Weighing)
  • Preparation: Before entering the lab, don a 100% cotton lab coat, long pants, and closed-toe shoes.

  • PPE Donning: Prior to handling the chemical, put on chemical splash goggles and nitrile gloves.

  • Engineering Control: Perform all weighing activities inside a certified chemical fume hood or ventilated enclosure. If this is not possible, you must wear a properly fitted NIOSH-approved N95 respirator.[5]

  • Transfer: Use a spatula or powder funnel to carefully transfer the solid, minimizing the creation of dust.

  • Post-Handling: After the task is complete, wipe down the spatula and work surface. Dispose of contaminated wipes and gloves in the appropriate solid waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill & Disposal Plan
  • Spills: In case of a small solid spill, cordon off the area. Wearing your full PPE ensemble, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust generation.[5] Sweep the material into a designated hazardous waste container.

  • Waste Disposal: All waste, including unreacted chemical, contaminated consumables (gloves, weigh boats, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[25]

    • Segregation: Keep solid waste separate from liquid waste.[25]

    • Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.[25]

    • Disposal: Follow your institution's certified chemical waste disposal program. Never dispose of this chemical down the drain or in regular trash.[25]

Data Presentation & Visualization

Table 1: PPE Requirements by Task
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Storage & Transport (Closed Container) Nitrile Gloves (Recommended)Lab CoatSafety GlassesNot Required
Weighing & Transferring Solid Nitrile GlovesLab Coat (100% Cotton/FR)Chemical Splash GogglesRequired: Use Fume Hood or N95 Respirator
Preparing Solutions (in Fume Hood) Nitrile GlovesLab Coat (100% Cotton/FR)Chemical Splash GogglesNot Required (if in hood)
Small Spill Cleanup (Solid) Nitrile Gloves (Double Pair)Lab Coat (100% Cotton/FR)Chemical Splash GogglesN95 Respirator
Waste Disposal Nitrile GlovesLab Coat (100% Cotton/FR)Chemical Splash GogglesNot Required
Diagram 1: PPE Selection Workflow

PPE_Workflow PPE Selection Workflow for Fmoc-Glu-2-phenylisopropyl ester Start Start: Assess Task BasePPE Minimum PPE: - Nitrile Gloves - 100% Cotton Lab Coat - Chemical Splash Goggles Start->BasePPE Always Required IsSolid Handling Solid Powder? InHood Work in Fume Hood? IsSolid->InHood Yes IsLiquid Handling Solution? IsSolid->IsLiquid No InHood->IsLiquid Yes Respirator Add N95 Respirator InHood->Respirator No SplashRisk High Splash Risk? IsLiquid->SplashRisk Yes End Proceed with Task IsLiquid->End No FaceShield Add Face Shield over Goggles SplashRisk->FaceShield Yes SplashRisk->End No BasePPE->IsSolid Respirator->IsLiquid FaceShield->End

Caption: Decision workflow for selecting appropriate PPE.

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